molecular formula C5H5BrN2O B1290279 5-Bromo-4-methylpyrimidin-2-ol CAS No. 69849-34-9

5-Bromo-4-methylpyrimidin-2-ol

Número de catálogo: B1290279
Número CAS: 69849-34-9
Peso molecular: 189.01 g/mol
Clave InChI: NUWDZEOKVWGGTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-4-methylpyrimidin-2-ol is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWDZEOKVWGGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608077
Record name 5-Bromo-6-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69849-34-9
Record name 5-Bromo-6-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 5-Bromo-4-methylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide outlines a plausible synthetic route based on established chemical principles and provides expected characterization data.

Introduction

This compound is a substituted pyrimidine (B1678525) derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including nucleobases and various pharmaceuticals. The introduction of a bromine atom and a methyl group to the pyrimidin-2-ol core can significantly influence its physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. This guide details a proposed two-step synthesis, purification, and characterization of the title compound.

Synthesis of this compound

The proposed synthesis of this compound is a two-step process, beginning with the synthesis of the precursor 4-methylpyrimidin-2-ol, followed by its bromination.

Synthesis of 4-methylpyrimidin-2-ol (Precursor)

The synthesis of 4-methylpyrimidin-2-ol can be achieved via the condensation of ethyl acetoacetate (B1235776) and urea (B33335) in the presence of a base, a variation of the well-known Biginelli reaction.

Reaction Scheme:

G cluster_0 Synthesis of 4-methylpyrimidin-2-ol Ethyl acetoacetate Ethyl acetoacetate 4-methylpyrimidin-2-ol 4-methylpyrimidin-2-ol Ethyl acetoacetate->4-methylpyrimidin-2-ol + Urea Urea Urea Urea->4-methylpyrimidin-2-ol Ethanol (B145695), Sodium Ethoxide Ethanol, Sodium Ethoxide Ethanol, Sodium Ethoxide->4-methylpyrimidin-2-ol Catalyst/Solvent

Figure 1: Synthesis of 4-methylpyrimidin-2-ol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add urea, followed by the dropwise addition of ethyl acetoacetate.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Bromination of 4-methylpyrimidin-2-ol

The second step involves the electrophilic bromination of the 4-methylpyrimidin-2-ol precursor at the 5-position using a brominating agent such as N-Bromosuccinimide (NBS).

Reaction Scheme:

G cluster_1 Bromination of 4-methylpyrimidin-2-ol 4-methylpyrimidin-2-ol 4-methylpyrimidin-2-ol This compound This compound 4-methylpyrimidin-2-ol->this compound + NBS N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound Acetonitrile (B52724) Acetonitrile Acetonitrile->this compound Solvent

Figure 2: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 4-methylpyrimidin-2-ol in a suitable solvent such as acetonitrile or chloroform.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. An initiator, such as a catalytic amount of benzoyl peroxide, may be added if the reaction is slow.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Characterization of this compound

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity. The following table summarizes the expected physicochemical and spectral data.

Table 1: Physicochemical and Expected Spectral Data for this compound

PropertyExpected Value
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available in the literature; expected to be a relatively high-melting solid.
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.
¹H NMR (DMSO-d₆)δ (ppm): ~11-12 (br s, 1H, -OH/NH), ~7.5-8.0 (s, 1H, pyrimidine C6-H), ~2.2-2.4 (s, 3H, -CH₃). The exact chemical shifts can vary depending on the tautomeric form present in the solution.
¹³C NMR (DMSO-d₆)δ (ppm): ~160-165 (C=O), ~150-155 (C-Br), ~140-145 (C-CH₃), ~110-115 (C-H), ~15-20 (-CH₃). The chemical shifts are estimates and depend on the predominant tautomer.
IR (KBr) ν (cm⁻¹): ~3100-2800 (O-H and N-H stretching), ~1650 (C=O stretching, from the pyrimidone tautomer), ~1600 (C=N and C=C stretching), ~1400-1300 (C-N stretching), ~600-500 (C-Br stretching).
Mass Spectrometry (ESI) m/z: [M+H]⁺ expected at 188.96 and 190.96 (isotopic pattern for Br), [M-H]⁻ expected at 186.95 and 188.95.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, substituted pyrimidines are known to exhibit a wide range of biological activities, including but not limited to:

  • Antimicrobial activity: Many pyrimidine derivatives have shown efficacy against various bacterial and fungal strains.

  • Anticancer activity: The pyrimidine core is present in several anticancer drugs that act as kinase inhibitors or antimetabolites.

  • Antiviral activity: Modified nucleoside analogues containing a pyrimidine base are a cornerstone of antiviral therapy.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. A general workflow for screening the biological activity of a novel compound is presented below.

G cluster_2 Biological Activity Screening Workflow A This compound Synthesis and Purification B In vitro Assays (e.g., Enzyme inhibition, Cell viability) A->B C Hit Identification B->C D Lead Optimization C->D E In vivo Studies (Animal models) D->E F Preclinical Development E->F

Figure 3: General workflow for biological activity screening.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established organic chemistry principles. While experimental data for this specific compound is scarce, the expected characterization data provides a useful reference for researchers. The diverse biological activities associated with the pyrimidine scaffold suggest that this compound could be a valuable starting point for the development of new therapeutic agents. Further experimental investigation is warranted to validate the proposed synthetic route, confirm the structural and physicochemical properties, and explore the potential biological applications of this compound.

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidin-2-ol: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 5-Bromo-4-methylpyrimidin-2-ol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in research and drug development. A summary of available data is presented in Table 1. It is important to note that this compound can exist in tautomeric forms, primarily as the -ol and -one isomers. The data presented below is for the compound generally referred to by this name, with specific tautomeric forms noted where the information is available. Much of the available data is computed, with a notable lack of experimentally determined values.

Table 1: Physicochemical Properties of this compound and its Tautomer

PropertyValueData TypeSource
Molecular Formula C5H5BrN2O---PubChem[1]
Molecular Weight 189.01 g/mol ComputedPubChem[1]
XLogP3 0.2ComputedPubChem[1]
Hydrogen Bond Donor Count 2ComputedPubChem[1]
Hydrogen Bond Acceptor Count 3ComputedPubChem[1]
Rotatable Bond Count 0ComputedPubChem[1]
Exact Mass 187.95853 DaComputedPubChem[1]
Monoisotopic Mass 187.95853 DaComputedPubChem[1]
Topological Polar Surface Area 41.5 ŲComputedPubChem[1]
Heavy Atom Count 9ComputedPubChem[1]
Melting Point Not available------
Boiling Point Not available------
pKa Not available------
Solubility Not available------

Tautomerism

Hydroxypyrimidines, such as this compound, can exist in equilibrium between their enol (-ol) and keto (-one) tautomeric forms. The stability of these tautomers can be influenced by factors such as the solvent and pH. In the solid state, the keto form is often favored for similar pyrimidine (B1678525) structures. The tautomeric state of the molecule can significantly impact its physicochemical properties and biological activity.

Synthesis and Analysis: A Generalized Approach

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain, a general synthetic strategy can be inferred from the synthesis of related pyrimidine derivatives. A plausible synthetic and analytical workflow is outlined below.

General Synthetic Workflow

A common approach to synthesizing substituted pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a urea (B33335) or amidine derivative. For this compound, a potential route could involve the cyclization of a brominated acetoacetate (B1235776) derivative with urea. The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of a pyrimidine derivative.

G Generalized Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Brominated Acetoacetate, Urea) reaction Cyclocondensation Reaction (e.g., in Ethanol with Base) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (e.g., Recrystallization, Column Chromatography) crude->purification pure Purified this compound purification->pure structural Structural Characterization (NMR, MS) pure->structural purity Purity Assessment (HPLC, LC-MS) pure->purity final Final Characterized Compound structural->final purity->final

Caption: A generalized workflow for the synthesis and analysis of pyrimidine derivatives.

Experimental Protocols

Note: The following are generalized protocols and have not been experimentally validated for this compound. They are provided as a representative example of the methodologies that would be employed.

1. Synthesis (Illustrative Example):

  • Reaction Setup: To a solution of a suitable brominated β-ketoester in ethanol, add an equimolar amount of urea.

  • Reaction Condition: Add a catalytic amount of a base (e.g., sodium ethoxide) and reflux the mixture for several hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, neutralize with a suitable acid, and remove the solvent under reduced pressure. The resulting crude product can be extracted with an appropriate organic solvent.

2. Purification:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is insufficient, purify the compound using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

3. Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Data Acquisition: Acquire 1H and 13C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) or another suitable ionization method to determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.

    • Column: Use a C18 reverse-phase column.

    • Detection: Monitor the elution at a suitable UV wavelength.

    • Analysis: Inject the sample to determine its purity by measuring the peak area.

Signaling Pathways and Biological Activity

Despite a comprehensive search of scientific literature and patent databases, no specific information was found regarding the involvement of this compound in any signaling pathways or its specific use in drug development workflows. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this compound may be a subject of ongoing research. However, at the time of this report, there is no publicly available data to create the requested diagrams for signaling pathways or detailed experimental workflows in a drug development context. Researchers interested in this compound would need to conduct exploratory studies to determine its biological targets and potential therapeutic applications.

References

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyrimidin-2-ol is a halogenated pyrimidine (B1678525) derivative. The pyrimidine scaffold is a core structure in many biologically active compounds, including several approved drugs, due to its ability to mimic the purine (B94841) bases of DNA and RNA. The presence of a bromine atom and a methyl group on the pyrimidine ring of this compound suggests its potential for diverse biological activities, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identifiers, and discusses general methodologies for its synthesis, characterization, and biological evaluation.

Chemical Identifiers and Tautomerism

This compound exists in tautomeric equilibrium with other forms, most notably 5-bromo-4-methyl-1H-pyrimidin-2-one and 5-bromo-2-methylpyrimidin-4-ol. This is a crucial consideration for its synthesis, characterization, and biological testing, as the observed properties may reflect a mixture of these tautomers. Different databases and suppliers may use varying nomenclature for this compound.

Below is a summary of the key identifiers for this compound and its common tautomers.

IdentifierThis compound5-bromo-4-methyl-1H-pyrimidin-2-one / 5-Bromo-4-methylpyrimidin-2(1H)-one5-bromo-2-methylpyrimidin-4-ol / 5-bromo-2-methyl-4(1H)-pyrimidinone
CAS Number Not available69849-34-91676-57-9[1][2][3][4]
Molecular Formula C5H5BrN2OC5H5BrN2OC5H5BrN2O
Molecular Weight 189.01 g/mol 189.01 g/mol 189.01 g/mol
IUPAC Name This compound5-bromo-4-methyl-1H-pyrimidin-2-one5-bromo-2-methyl-4-hydroxypyrimidine
Canonical SMILES CC1=C(Br)C=NC(=O)N1CC1=C(Br)C=NC(=O)N1CC1=NC=C(Br)C(=O)N1
PubChem CID Not availableNot available13463837

General Experimental Protocols

Synthesis

The synthesis of substituted pyrimidines can be achieved through various well-established chemical reactions. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. For this compound, a potential synthetic route could involve the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with urea, followed by bromination.

A generalized workflow for a potential synthesis is depicted below:

G cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., β-ketoester, Urea) Cyclization Cyclocondensation Reaction Start->Cyclization Intermediate Methylpyrimidin-2-ol Intermediate Cyclization->Intermediate Bromination Bromination (e.g., with NBS or Br2) Intermediate->Bromination Product This compound Bromination->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: A potential synthetic workflow for this compound.

Characterization

The structural confirmation of the synthesized compound would involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, including the position of the methyl and bromo substituents on the pyrimidine ring. The spectra would also provide insights into the predominant tautomeric form in the solvent used for analysis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present, such as C=O, N-H, and C-H bonds, which can further help in confirming the tautomeric form.

  • Melting Point: The melting point is a physical property that can be used to assess the purity of the synthesized compound.

Biological Evaluation

Given the broad range of biological activities reported for pyrimidine derivatives, a number of in vitro assays would be relevant to assess the potential of this compound.[5]

1. Kinase Inhibition Assays:

Many pyrimidine-based compounds are known to be kinase inhibitors.[6] An in vitro kinase assay can be performed to determine the inhibitory activity of the compound against a panel of kinases.

A general workflow for a kinase inhibition assay is as follows:

G cluster_kinase_assay Kinase Inhibition Assay Workflow Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Detection of Phosphorylation Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

2. Cell Viability and Cytotoxicity Assays:

To assess the effect of the compound on cell viability, various assays can be employed, such as the MTT, MTS, or XTT assays, which measure metabolic activity, or the LDH assay, which measures membrane integrity.[7][8][9][10]

A generalized protocol for an MTT assay is outlined below:

Protocol: MTT Cell Viability Assay [9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

G cluster_viability_assay Cell Viability Assay Workflow (e.g., MTT) Seeding Seed Cells Treatment Treat with Compound Seeding->Treatment Incubation Incubate Treatment->Incubation Reagent Add MTT Reagent Incubation->Reagent Solubilization Solubilize Formazan Reagent->Solubilization Readout Measure Absorbance Solubilization->Readout Analysis Calculate IC50 Readout->Analysis

Caption: A typical workflow for a cell viability assay like the MTT assay.

Potential Signaling Pathways

While no specific signaling pathways have been reported for this compound, based on the activities of other pyrimidine derivatives, it could potentially modulate various cellular signaling pathways. For instance, if it acts as a kinase inhibitor, it could interfere with pathways such as the PI3K/Akt, MAPK/ERK, or JAK/STAT pathways, which are frequently dysregulated in diseases like cancer. Further research would be needed to elucidate its specific molecular targets and mechanisms of action.

Conclusion

This compound is a chemical entity with potential for biological activity due to its substituted pyrimidine core. This guide has provided a summary of its known identifiers, acknowledging its tautomeric nature, and has outlined general experimental approaches for its synthesis, characterization, and biological evaluation. The provided protocols for kinase inhibition and cell viability assays serve as a starting point for investigating the pharmacological profile of this and related compounds. Further empirical studies are necessary to determine the specific biological effects and therapeutic potential of this compound.

References

Spectroscopic Analysis of Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public spectroscopic data for 5-Bromo-4-methylpyrimidin-2-ol, this guide utilizes the closely related and structurally similar compound, 4-methylpyrimidine , as a representative example to illustrate the principles of spectroscopic data presentation and experimental methodologies. The data and analyses presented herein pertain exclusively to 4-methylpyrimidine.

This technical whitepaper provides a comprehensive overview of the spectroscopic characterization of 4-methylpyrimidine, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-methylpyrimidine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.95s-H2
8.50d5.0H6
7.25d5.0H5
2.60s--CH₃

Solvent: CDCl₃ s = singlet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data for 4-methylpyrimidine

Chemical Shift (δ) ppmAssignment
166.0C4
158.5C2
156.8C6
129.8C5
24.2-CH₃

Note: Specific peak assignments for ¹³C NMR can vary based on the prediction model and experimental conditions. The provided assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-methylpyrimidine

Wavenumber (cm⁻¹)IntensityAssignment
3050-2950MediumC-H stretch (aromatic and alkyl)
1580-1450StrongC=C and C=N stretching
1435MediumC-H bend (methyl)
995, 785, 720StrongC-H out-of-plane bending

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-methylpyrimidine

m/zRelative Intensity (%)Assignment
94100[M]⁺ (Molecular Ion)
9350[M-H]⁺
6745[M-HCN]⁺
5220[C₃H₂N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: The proton NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was Fourier transformed with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[1][2] For solid samples, a common alternative is to prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a translucent disk.[2]

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

Instrumentation: Mass spectral data was obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.

Ionization and Analysis: The sample was ionized using a 70 eV electron beam.[3] The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of ions at each mass-to-charge (m/z) ratio.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and the relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structural_Info Structural Information (Functional Groups, Connectivity) NMR->Structural_Info IR->Structural_Info Molecular_Formula Molecular Formula & Molecular Weight MS->Molecular_Formula Structure_Elucidation Final Structure Elucidation Structural_Info->Structure_Elucidation Molecular_Formula->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Logical_Relationships cluster_techniques Analytical Techniques cluster_information Derived Information H_NMR ¹H NMR Proton_Environment Proton Environment & Neighboring Protons H_NMR->Proton_Environment provides C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone provides IR IR Functional_Groups Functional Groups IR->Functional_Groups identifies MS MS Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight determines

References

Pyrimidine Derivatives: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of nucleic acids and a multitude of clinically significant therapeutic agents.[1] Its inherent drug-like properties and synthetic accessibility have established it as a cornerstone for the development of novel drugs across a wide range of diseases.[2][3] This technical guide provides a comprehensive overview of the role of pyrimidine derivatives in drug discovery, focusing on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Therapeutic Applications of Pyrimidine Derivatives

Research has consistently demonstrated the broad therapeutic potential of pyrimidine-based compounds.[4] Their structural versatility allows for fine-tuning of pharmacological activity, leading to the discovery of potent agents in several key therapeutic areas.[2]

Anticancer Activity

Pyrimidine derivatives are central to modern oncology.[5][6] Many act as antimetabolites, interfering with nucleic acid synthesis, while others function as potent inhibitors of protein kinases that are critical for cancer cell growth and survival.[7][8] A major focus has been the development of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[5]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile (Compound 3b)A-549 (Lung)16.31 ± 0.84[9]
Pyrimidine-5-carbonitrile (Compound 5b)A-549 (Lung)14.19 ± 0.73[9]
Pyrimidine-5-carbonitrile (Compound 5d)A-549 (Lung)13.55 ± 0.65[9]
Pyrido[2,3-d]pyrimidine (Compound 2d)A549 (Lung)>50 (at 50 µM)[10]
Uracil Derivative (Compound 5)HeLa (Cervical)0.3[11]
Uracil Derivative (Compound 39)HeLa (Cervical)3.0[11]
Uracil Derivative (Compound 38)HeLa (Cervical)4.0[11]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Chronic inflammation underlies a host of diseases, and pyrimidine derivatives have emerged as powerful anti-inflammatory agents.[12] Their mechanisms often involve the inhibition of key inflammatory mediators, most notably the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3][13] Selective COX-2 inhibition is a highly sought-after characteristic, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] The clinically approved drug Tofacitinib, a pyrimidine derivative, functions by inhibiting Janus kinases (JAKs), which are crucial for cytokine signaling in inflammatory responses.[14][15]

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine Derivative (L1)COX-1>100>10[16]
COX-210.0[16]
Pyrimidine Derivative (L2)COX-1>100>10[16]
COX-210.0[16]
Pyrano[2,3-d]pyrimidine (Compound 5)COX-20.04 ± 0.09-[17]
Pyrano[2,3-d]pyrimidine (Compound 6)COX-20.04 ± 0.02-[17]
Celecoxib (Reference)COX-20.04 ± 0.01-[17]
Meloxicam (Reference)COX-115.10.15[16]
COX-22.2[16]

'-' indicates data not available in the cited source.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[18] Pyrimidine derivatives have shown significant potential, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[5][19] These compounds often target essential microbial enzymes or cellular processes, providing novel mechanisms to combat resistant strains.[18]

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Pyrrolopyrimidine (Bromo derivative)Staphylococcus aureus8[20]
Pyrrolopyrimidine (Iodo derivative)Staphylococcus aureus8[20]
Pyrrolopyrimidine (Compound 19)Staphylococcus aureus16[20]
Thienopyrimidine (Compound 21)Staphylococcus aureus32[20]
Pyrimidin-2-ol (Compound 2)Escherichia coli0.91 (µM/ml)[19]
Pyrimidin-2-amine (Compound 5)Bacillus subtilis0.96 (µM/ml)[19]
Pyrimidin-2-thiol (Compound 10)Pseudomonas aeruginosa0.77 (µM/ml)[19]
Pyrimidin-2-thiol (Compound 11)Aspergillus niger1.68 (µM/ml)[19]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.

Key Signaling Pathways in Pyrimidine-Based Drug Action

The therapeutic effects of pyrimidine derivatives are achieved by modulating specific cellular signaling pathways that are dysregulated in disease. Understanding these pathways is critical for rational drug design and development.

EGFR Signaling Pathway (Anticancer)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways.[21][22] These pathways control cell proliferation, survival, and differentiation.[21] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine-based inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and halting the oncogenic signaling.

EGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription MAPK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Survival Pyrimidine_Inhibitor Pyrimidine EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

EGFR signaling pathway and its inhibition.
NF-κB Signaling Pathway (Anti-inflammatory)

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[23] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, activate the IκB kinase (IKK) complex, which then phosphorylates IκB.[24][25] This phosphorylation targets IκB for degradation, releasing NF-κB to translocate into the nucleus, where it drives the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[23] Pyrimidine derivatives can inhibit this pathway at various points, reducing the inflammatory response.

NFkB_Signaling_Pathway cluster_cytoplasm Stimuli Inflammatory Stimuli (TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription NFkB->Transcription Activates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Releases Pyrimidine Pyrimidine Derivative Pyrimidine->IKK Inhibits

The canonical NF-κB signaling pathway.
JAK-STAT Signaling Pathway (Anti-inflammatory)

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is essential for transmitting signals from cytokines and growth factors to the nucleus, regulating immunity and inflammation.[15][26] Cytokine binding to its receptor activates receptor-associated JAKs, which then phosphorylate the receptor.[26] This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[15] Tofacitinib, a pyrimidine-based JAK inhibitor, blocks the activity of JAK1 and JAK3, thereby interrupting this signaling cascade and reducing the inflammatory response in autoimmune diseases like rheumatoid arthritis.[14][27]

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruits JAK->Receptor JAK->STAT Phosphorylates (p) pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression Dimer->Gene Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

The JAK-STAT pathway and Tofacitinib action.

Experimental Protocols

Reproducible and standardized methodologies are fundamental to drug discovery research. This section provides detailed protocols for key in vitro assays used to evaluate the biological activities of pyrimidine derivatives.

General Workflow for In Vitro Screening

The initial evaluation of a compound library typically follows a standardized workflow to identify promising hits for further development. This multi-step process involves primary screening to assess activity, secondary screening to confirm hits and determine potency, and subsequent assays to evaluate specificity and mechanism of action.

Experimental_Workflow start Synthesized Pyrimidine Library primary Primary Screening (Single High Concentration) start->primary hit_id Hit Identification primary->hit_id secondary Secondary Screening (Dose-Response Assay) hit_id->secondary Active inactive Inactive Compounds hit_id->inactive Inactive potency Determine Potency (e.g., IC50, MIC) secondary->potency mechanism Mechanism of Action & Specificity Assays potency->mechanism Potent lead_opt Lead Optimization mechanism->lead_opt

General workflow for in vitro drug screening.
Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[28] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[6][12] The amount of formazan, which is dissolved and measured spectrophotometrically, is directly proportional to the number of living cells.[28]

  • Materials:

    • Cancer cell line (e.g., A549, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test pyrimidine derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Sterile 96-well flat-bottom microplates

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines a compound's ability to inhibit COX-1 and COX-2 enzymes, which is crucial for assessing anti-inflammatory potential.[3]

  • Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of the COX enzyme.[3] The assay monitors the appearance of an oxidized product, and the reduction in its formation in the presence of a test compound indicates COX inhibition.[29]

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)[16]

    • Test pyrimidine derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate and microplate reader

  • Procedure:

    • Reagent Preparation: Prepare solutions of the COX-1 or COX-2 enzyme, heme, and test compounds in the assay buffer.

    • Incubation: To each well of a 96-well plate, add the assay buffer, the enzyme, heme, and the test compound at various concentrations.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

    • Measurement: Immediately measure the change in absorbance over time (kinetic read) at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) using a microplate reader.[29]

    • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration by comparing the rate to that of a vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC50 value for both COX-1 and COX-2. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][30][31]

  • Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound in a liquid growth medium in a 96-well plate.[13] After incubation, the presence or absence of visible bacterial growth determines the MIC.[13]

  • Materials:

    • Test bacterial strains (e.g., S. aureus, E. coli)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Test pyrimidine derivatives

    • Sterile 96-well microtiter plates

    • 0.5 McFarland turbidity standard

    • Sterile saline or broth

  • Procedure:

    • Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Dispense 50 µL of CAMHB into all wells of a 96-well plate. In the first column, add 100 µL of the test compound at twice the highest desired final concentration. Perform twofold serial dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.[13] Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Pyrimidine and its derivatives represent a highly versatile and clinically significant scaffold in drug discovery.[15] Their ability to potently and selectively modulate key biological targets has led to the development of successful therapies for cancer, inflammation, and infectious diseases.[2][5][12] The continued exploration of pyrimidine chemical space, guided by a deep understanding of molecular mechanisms and supported by robust experimental evaluation, promises to deliver the next generation of innovative medicines.

References

Tautomerism in Substituted Hydroxypyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a phenomenon of paramount importance in the study of heterocyclic compounds, particularly substituted hydroxypyrimidines. The position of this equilibrium can significantly influence the physicochemical properties, biological activity, and pharmacokinetic profile of a molecule. This technical guide provides a comprehensive overview of the core principles of tautomerism in substituted hydroxypyrimidines, with a focus on lactam-lactim, amino-imino, and thione-thiol forms. It presents a compilation of quantitative data, details key experimental protocols for the characterization of tautomeric forms, and utilizes visualizations to illustrate the complex equilibria involved. A thorough understanding of these tautomeric transformations is crucial for the rational design and development of novel therapeutics.

Introduction: The Significance of Tautomerism in Drug Discovery

Hydroxypyrimidine scaffolds are integral components of numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs. The presence of hydroxyl, amino, or thiol substituents on the pyrimidine (B1678525) ring gives rise to various tautomeric forms, which can coexist in equilibrium. The predominant tautomer can vary depending on factors such as the nature and position of other substituents, the solvent, temperature, and pH.

The specific tautomeric form of a drug molecule can profoundly impact its interaction with biological targets. Different tautomers exhibit distinct hydrogen bonding patterns, dipole moments, and steric profiles, leading to variations in binding affinity and specificity for enzymes and receptors. Furthermore, tautomerism can affect a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, the ability to predict, identify, and quantify the tautomeric species of a drug candidate is a critical aspect of modern drug discovery and development.

Types of Tautomerism in Substituted Hydroxypyrimidines

Substituted hydroxypyrimidines can exhibit several types of prototropic tautomerism, involving the migration of a proton. The most common forms are:

  • Lactam-Lactim Tautomerism: This is a form of keto-enol tautomerism prevalent in hydroxypyrimidines. The equilibrium exists between the lactam (amide) form, characterized by a carbonyl group, and the lactim (enol) form, which contains a hydroxyl group.

  • Amino-Imino Tautomerism: In aminopyrimidines, a proton can migrate from an exocyclic amino group to a ring nitrogen atom, resulting in an equilibrium between the amino and imino forms.

  • Thione-Thiol Tautomerism: For mercaptopyrimidines, the equilibrium lies between the thione (thioamide) form and the thiol (mercapto) form.

These tautomeric equilibria are often influenced by the electronic effects of other substituents on the pyrimidine ring and the polarity of the surrounding medium.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium. The following tables summarize quantitative data on the tautomeric equilibria of various substituted pyrimidines.

Table 1: Lactam-Lactim Tautomeric Equilibria in Substituted Pyrimidines

CompoundSubstituentSolventTemperature (°C)Predominant TautomerKT ([lactam]/[lactim])Reference(s)
4-Hydroxypyrimidine-Gas Phase-Lactam~2.33[1]
4-Hydroxypyrimidine-CCl4-Lactim0.012[2]
6-Chloro-2-hydroxypyridine6-ChloroD2ORoom TempLactam2.1[2]
2-Hydroxypyridine-Cyclohexane25Lactam1.7[3]
2-Hydroxypyridine*-Water-Lactam900[4]

Note: Data for hydroxypyridines are included as they are structurally related and provide valuable comparative insights.

Table 2: Amino-Imino Tautomeric Equilibria in Substituted Adenosines

CompoundSolventProportion of Imino Form (%)Reference(s)
N6-HydroxyadenosineCCl4~10[5]
N6-HydroxyadenosineAqueous~90[5]
N6-MethoxyadenosineCCl4~10[5]
N6-MethoxyadenosineAqueous~90[5]

Table 3: Thione-Thiol Tautomeric Equilibria in Mercaptopyrimidines

CompoundSolventPredominant TautomerReference(s)
2-MercaptopyrimidineNonpolar (e.g., Dichloroethane)Thiol[6]
2-MercaptopyrimidinePolar (e.g., Ethanol)Thione[6]
4,6-Dimethyl-2-mercaptopyrimidineNonpolarThiol[6]
4,6-Dimethyl-2-mercaptopyrimidinePolarThione[6]

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic nature of substituents on the pyrimidine ring can significantly influence the relative stability of tautomers.

  • Electron-donating groups (EDGs) , such as amino and alkyl groups, tend to stabilize the more aromatic lactim, amino, and thiol forms by increasing the electron density in the ring.

  • Electron-withdrawing groups (EWGs) , such as nitro and halo groups, generally favor the less aromatic lactam, imino, and thione forms by withdrawing electron density and stabilizing the polarized carbonyl or thiocarbonyl bonds.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.

  • Polar solvents tend to favor the more polar tautomer. For instance, the lactam form, with its greater dipole moment, is often stabilized in polar solvents like water and alcohols through hydrogen bonding and dipole-dipole interactions.[6]

  • Nonpolar solvents generally favor the less polar tautomer, which is often the lactim, amino, or thiol form. In nonpolar environments, intramolecular hydrogen bonding within the less polar tautomer can also be a stabilizing factor.[6]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution and the solid state.[7]

  • Principle: Tautomers in slow exchange on the NMR timescale will show distinct sets of signals for each species. For rapidly interconverting tautomers, an averaged spectrum is observed.

  • Methodology:

    • Sample Preparation: Dissolve the substituted hydroxypyrimidine in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) at a concentration typically ranging from 1 to 10 mg/mL.

    • Data Acquisition: Acquire 1H, 13C, and potentially 15N NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay between scans (typically 5 times the longest T1).

    • Analysis: The ratio of tautomers can be determined by integrating the signals corresponding to each form.[8] For fast exchange, variable temperature NMR can be used to slow down the interconversion and resolve the individual tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.

  • Principle: The electronic transitions of conjugated systems are sensitive to the tautomeric form. The lactam and lactim forms, for example, have different chromophores and thus absorb at different wavelengths.

  • Methodology:

    • Sample Preparation: Prepare dilute solutions of the compound in the solvent of interest (e.g., ethanol, water, n-hexane) with concentrations typically in the range of 10-4 to 10-5 M.[9]

    • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Analysis: The relative amounts of each tautomer can be determined by deconvolution of the overlapping absorption bands, often with the aid of chemometric methods or by comparison with the spectra of "fixed" tautomers (e.g., N-methylated or O-methylated derivatives).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule and can be used to distinguish between tautomers.

  • Principle: The presence of characteristic vibrational bands, such as C=O (lactam), O-H (lactim), N-H, and C=N (imino), allows for the identification of the predominant tautomeric form.

  • Methodology:

    • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet), a mull (e.g., Nujol), or in solution using an appropriate IR-transparent solvent (e.g., CCl4, CHCl3).

    • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm-1).

    • Analysis: The presence and intensity of key absorption bands are used to identify the major tautomer. For example, a strong absorption in the 1650-1700 cm-1 region is indicative of a C=O stretch of a lactam, while a broad absorption around 3200-3600 cm-1 suggests an O-H stretch of a lactim.

Visualization of Tautomeric Equilibria

The following diagrams, generated using the DOT language, illustrate the key tautomeric equilibria in hydroxypyrimidines.

Tautomeric equilibrium of 2-hydroxypyrimidine.

Tautomeric equilibrium of 4-hydroxypyrimidine.

Tautomerism_General_Substituted Equilibrium Tautomeric Equilibrium Lactam Lactam Form (e.g., Pyrimidinone) Equilibrium->Lactam Lactim Lactim Form (e.g., Hydroxypyrimidine) Equilibrium->Lactim Amino Amino Form Equilibrium->Amino Imino Imino Form Equilibrium->Imino Thione Thione Form Equilibrium->Thione Thiol Thiol Form Equilibrium->Thiol Lactam->Lactim Amino->Imino Thione->Thiol Substituents Substituent Effects (EDG vs. EWG) Substituents->Equilibrium Solvent Solvent Effects (Polar vs. Nonpolar) Solvent->Equilibrium

Factors influencing tautomeric equilibria.

Conclusion

The tautomerism of substituted hydroxypyrimidines is a multifaceted phenomenon with profound implications for their chemical behavior and biological function. A comprehensive understanding of the interplay between substituent effects, solvent polarity, and the resulting tautomeric preferences is indispensable for the successful design and optimization of pyrimidine-based drug candidates. The experimental and computational methodologies outlined in this guide provide a robust framework for the characterization and quantification of tautomeric equilibria, empowering researchers in the fields of medicinal chemistry and drug development to make more informed decisions in their pursuit of novel and effective therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, synthesis, and biological relevance of brominated pyrimidines. These compounds are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. Adherence to strict safety protocols is paramount when working with these halogenated heterocycles due to their potential reactivity and toxicity.

Physicochemical Properties and Hazard Identification

Brominated pyrimidines are typically crystalline solids with varying melting points depending on their substitution pattern. They are generally soluble in organic solvents and sparingly soluble in water.[1] The presence of the bromine atom and the pyrimidine (B1678525) core imparts specific reactivity and potential hazards.

Quantitative Data Summary

The following table summarizes key physical and toxicological data for representative brominated pyrimidines. It is important to note that comprehensive toxicity data, particularly LD50 values, are not available for all compounds and should be handled with the assumption of significant toxicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Acute Oral Toxicity (LD50)GHS Hazard Statements
5-Bromopyrimidine (B23866) C₄H₃BrN₂158.9867-73168No data availableH315, H319, H335[2]
2,4-Dibromopyrimidine (B1316284) C₄H₂Br₂N₂237.8865-73-No data availableNot fully classified
2,4,6-Tribromopyrimidine C₄HBr₃N₂316.78108-113369.1No data availableH302, H315, H318, H335
5-Bromouracil C₄H₃BrN₂O₂190.98>300-No data availableH302

Note: The absence of a specific LD50 value does not imply low toxicity. All compounds should be handled with appropriate precautions.

GHS Hazard Classifications

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS PictogramHazard ClassDescription
Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, Acute toxicity, oral (Category 4)May cause skin, eye, and respiratory irritation. Harmful if swallowed.
Serious Eye Damage (Category 1)Causes serious eye damage.

Safety and Handling Protocols

Due to their potential hazards, strict adherence to safety protocols is mandatory when handling brominated pyrimidines.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling these compounds. The following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.

  • Skin and Body Protection: A lab coat or chemical-resistant coveralls should be worn at all times to prevent skin exposure.

  • Respiratory Protection: All handling of solid brominated pyrimidines that may generate dust, and any reactions involving volatile reagents, must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Incompatibility

Brominated pyrimidines should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] They should be kept in tightly sealed containers. These compounds are incompatible with strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the area and restrict access.

  • Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.

  • Personal Protection: Don the appropriate PPE as outlined in Section 2.1.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop the material into a suitable, closed container for disposal. Avoid generating dust.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Emergency Contact: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

Waste Disposal

All waste containing brominated pyrimidines must be treated as hazardous waste.

  • Segregation: Keep brominated pyrimidine waste separate from other waste streams, particularly from non-halogenated organic waste.

  • Containerization: Use designated, properly labeled, and sealed containers for the waste. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any known hazard symbols.

  • Off-Site Disposal: Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste. Do not dispose of brominated pyrimidines down the drain.

Safe Handling and Disposal Workflow

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key brominated pyrimidines. All procedures should be carried out in a well-ventilated fume hood with appropriate PPE.

Synthesis of 5-Bromopyrimidine

This protocol describes the direct bromination of pyrimidine.

Materials:

  • Pyrimidine hydrochloride

  • Nitrobenzene (B124822) (or o-dichlorobenzene)

  • Bromine (Br₂)

  • Reaction vessel with heating mantle, stirrer, condenser, and addition funnel

Procedure:

  • Suspend the pyrimidine hydrochloride salt in nitrobenzene within the reaction vessel.

  • Heat the mixture to a temperature range of 125°C to 135°C with stirring.

  • Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes. The addition rate should be controlled to maintain a smooth reaction.

  • After the addition is complete, maintain the reaction mixture at 125°C to 135°C for an additional 2 to 6 hours to ensure the reaction goes to completion.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Proceed with the appropriate work-up and purification steps (e.g., neutralization, extraction, and crystallization or distillation) to isolate the 5-bromopyrimidine product.

Synthesis of 2,4-Dibromopyrimidine

This protocol describes the synthesis of 2,4-dibromopyrimidine from uracil (B121893).

[4]Materials:

  • Uracil (pyrimidine-2,4(1H,3H)-dione)

  • Phosphorus oxybromide (POBr₃)

  • Ice water

  • Sodium bicarbonate

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a reaction flask, mix phosphorus oxybromide (0.14 mol) and uracil (0.027 mol).

  • Heat the reaction mixture with stirring at 125°C for 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into 500 g of ice water.

  • Neutralize the aqueous mixture with solid sodium bicarbonate.

  • Extract the aqueous phase twice with 150 ml of dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash silica gel column chromatography to yield 2,4-dibromopyrimidine as a white solid.

Synthesis of 2,4,6-Tribromopyrimidine

This protocol describes a method for the synthesis of 2,4,6-tribromopyrimidine.

Materials:

  • 2,4,6-Trihydroxypyrimidine (Barbituric acid)

  • Phosphorus oxybromide (POBr₃)

  • Ice water

  • Sodium bicarbonate

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (B145695) for recrystallization

Procedure:

  • Carefully mix 2,4,6-trihydroxypyrimidine with an excess of phosphorus oxybromide in a reaction flask equipped with a reflux condenser.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the crude product by recrystallization from ethanol to obtain 2,4,6-tribromopyrimidine.

Quenching of Bromination Reactions

Excess bromine from bromination reactions must be quenched before work-up.

Materials:

  • 10% (w/v) aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)

  • Ice-water bath

Procedure:

  • Cool the reaction mixture to 0-5°C in an ice-water bath.

  • Slowly add the quenching solution to the reaction mixture with vigorous stirring. The addition should be dropwise initially to control any exotherm.

  • Continue adding the quenching solution until the characteristic red-brown color of bromine disappears.

  • Proceed with the aqueous work-up.

G start Start: Pyrimidine Substrate reaction Bromination Reaction (e.g., with Br₂, NBS, or POBr₃) start->reaction quench Quench Excess Bromine (e.g., with Na₂S₂O₃ solution) reaction->quench extraction Aqueous Work-up & Extraction quench->extraction drying Drying of Organic Layer (e.g., with Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification cryst Recrystallization purification->cryst if solid chrom Column Chromatography purification->chrom if needed characterization Characterization (NMR, MS, MP) cryst->characterization chrom->characterization product Pure Brominated Pyrimidine characterization->product

BMP2/SMAD1 Signaling Pathway Activation

Conclusion

Brominated pyrimidines are valuable and versatile intermediates in modern drug discovery. Their synthesis and handling require a thorough understanding of their chemical properties and potential hazards. By implementing the robust safety protocols, detailed experimental procedures, and waste management practices outlined in this guide, researchers can safely and effectively utilize these important building blocks to advance the development of new medicines.

References

A Technical Guide to the Solubility of 5-Bromo-4-methylpyrimidin-2-ol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 5-Bromo-4-methylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes the established methodologies for determining its solubility in a range of common organic solvents. The provided experimental protocols are intended to empower researchers to generate precise and reliable solubility data in their own laboratory settings.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is sparse. The following table summarizes the known data point. Researchers are encouraged to use the experimental protocols outlined in this guide to expand upon this dataset.

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Room Temperature10 mM

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following are detailed methodologies adapted from established practices for pyrimidine (B1678525) derivatives, which can be readily applied to this compound.

Equilibrium Solubility Determination by the Shake-Flask Method

This is a widely recognized and reliable method for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials for sample collection

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow for equilibration. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Determine the concentration of the undiluted saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

Gravimetric Method

This method is straightforward and does not require a specific analytical technique for concentration determination, but it relies on the non-volatility of the solute.

Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the remaining solid.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the shake-flask method to prepare a saturated solution and allow it to equilibrate.

  • Sample Collection:

    • Carefully filter a known volume or mass of the supernatant to remove any undissolved solid.

  • Solvent Evaporation:

    • Transfer a precisely weighed or measured volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen, in a fume hood, or in an oven at a temperature below the decomposition point of the compound.

    • Ensure all the solvent has been removed by drying the residue to a constant weight.

  • Calculation:

    • Weigh the dish or vial containing the dried solute.

    • The mass of the solute is the final weight minus the initial weight of the empty container.

    • Calculate the solubility based on the mass of the solute and the initial volume or mass of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the equilibrium shake-flask method followed by HPLC analysis.

Solubility_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Prepare dilutions of the filtrate D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility from calibration curve F->G

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers to systematically determine the solubility of this compound in various organic solvents. The generation of such data is essential for its effective application in drug discovery and development, enabling informed decisions on formulation, purification, and delivery.

Navigating the Landscape of Brominated Pyrimidines: A Technical Guide to 5-Bromo-4-methylpyrimidin-2-ol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of 5-Bromo-4-methylpyrimidin-2-ol. The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Brominated pyrimidines, in particular, are valuable intermediates in the synthesis of novel drug candidates due to their propensity for further chemical modification. This guide provides a detailed overview of the commercial availability, key suppliers, and technical specifications of this compound and its closely related isomer, 5-Bromo-2-methylpyrimidin-4-ol, to aid in research and development endeavors.

Chemical Identity and Commercial Availability

A critical aspect of sourcing any chemical compound is its unambiguous identification, typically through a Chemical Abstracts Service (CAS) number. In the case of This compound , there appears to be a degree of ambiguity in publicly available databases. While at least one supplier lists this specific isomer, a dedicated CAS number has not been identified in our comprehensive search.

However, a structurally similar and well-documented isomer, 5-Bromo-2-methylpyrimidin-4-ol , is readily available from multiple suppliers and is assigned the CAS number 1676-57-9 .[1][2] Researchers seeking to work with a brominated methylpyrimidinol should be aware of this distinction to ensure the procurement of the correct starting material for their experiments.

One supplier, BLD Pharm, lists "this compound" and provides a Molecular Formula of C₅H₅BrN₂O and a Molecular Weight of 189.01.[3] They also assign it the MDL number MFCD12402337.[3] Without a CAS number, it is recommended that researchers contact the supplier directly to obtain a certificate of analysis and confirm the compound's structural identity before purchase.

Key Suppliers

The following table summarizes the known suppliers for this compound and the more common isomer, 5-Bromo-2-methylpyrimidin-4-ol.

Compound NameSupplierWebsiteNotes
This compoundBLD Pharm--INVALID-LINK--No CAS number provided. MDL: MFCD12402337.[3]
5-Bromo-2-methylpyrimidin-4-olChemicalBook--INVALID-LINK--Lists multiple suppliers.
5-Bromo-2-methylpyrimidin-4-olBioOrganics--INVALID-LINK--CAS: 1676-57-9.[1]
5-Bromo-4-hydroxy-2-methylpyrimidineSynchem Inc.--INVALID-LINK--Synonym for 5-Bromo-2-methylpyrimidin-4-ol.[4]
5-Bromo-4-hydroxy-2-methylpyrimidineFulcrum Scientific Ltd.--INVALID-LINK--Synonym for 5-Bromo-2-methylpyrimidin-4-ol.[4]

Technical Data

Quantitative data for these compounds are crucial for experimental planning. The following tables summarize the available physicochemical properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₅H₅BrN₂OBLD Pharm[3]
Molecular Weight 189.01 g/mol BLD Pharm[3]
MDL Number MFCD12402337BLD Pharm[3]
Storage 2-8°CBLD Pharm[3]
Table 2: Physicochemical Properties of 5-Bromo-2-methylpyrimidin-4-ol
PropertyValueSource
CAS Number 1676-57-9PubChem[2]
Molecular Formula C₅H₅BrN₂OPubChem[2]
Molecular Weight 189.01 g/mol PubChem[2]
Purity >98%BioOrganics[1]
Appearance Data not readily available
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Data not readily available

Experimental Considerations

Due to the limited public information on specific experimental protocols for this compound, a general workflow for handling and utilizing a novel chemical compound in a research setting is presented below. This workflow is applicable to both isomers discussed in this guide.

G General Research Workflow for a Novel Chemical Compound cluster_sourcing Sourcing and Verification cluster_experimental Experimental Phase cluster_analysis Data Analysis and Reporting supplier_identification Supplier Identification cas_verification CAS/MDL Verification supplier_identification->cas_verification coa_request Request Certificate of Analysis (CoA) cas_verification->coa_request qc_check Internal QC (e.g., NMR, LC-MS) coa_request->qc_check solubility_testing Solubility Testing qc_check->solubility_testing reaction_optimization Reaction Optimization solubility_testing->reaction_optimization synthesis_of_derivatives Synthesis of Derivatives reaction_optimization->synthesis_of_derivatives biological_screening Biological Screening synthesis_of_derivatives->biological_screening spectroscopic_analysis Spectroscopic Analysis (NMR, MS, IR) biological_screening->spectroscopic_analysis purity_assessment Purity Assessment (HPLC) spectroscopic_analysis->purity_assessment data_interpretation Data Interpretation purity_assessment->data_interpretation publication Publication/Reporting data_interpretation->publication

General workflow for utilizing a research chemical.

Potential Applications and Signaling Pathways

While specific signaling pathways involving this compound are not documented in the literature, brominated pyrimidines are widely recognized as important intermediates in the synthesis of biologically active molecules. They serve as versatile scaffolds for the introduction of various functional groups through cross-coupling reactions, nucleophilic substitutions, and other transformations.

The resulting pyrimidine derivatives have been investigated for a wide range of therapeutic applications, including but not limited to:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors developed for cancer therapy.

  • Antiviral Agents: Modified pyrimidine nucleosides are a well-established class of antiviral drugs.

  • Central Nervous System (CNS) Agents: Pyrimidine derivatives have shown activity as modulators of various CNS targets.

Given the structural similarity to other biologically active pyrimidines, it is plausible that derivatives of this compound could be explored for similar applications. The following diagram illustrates a hypothetical pathway where a brominated pyrimidine serves as a key intermediate in the synthesis of a potential kinase inhibitor.

G Hypothetical Synthetic Pathway to a Kinase Inhibitor start This compound intermediate Functionalized Pyrimidine Intermediate start->intermediate Cross-coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) final_product Potential Kinase Inhibitor intermediate->final_product Further Functionalization biological_testing Biological Testing (e.g., Kinase Assay) final_product->biological_testing Evaluation of Biological Activity

Synthetic utility of a brominated pyrimidine.

Conclusion

This compound represents a potentially valuable building block for drug discovery and development. However, researchers should exercise diligence in verifying the identity of the commercially available material due to the current lack of a dedicated CAS number. The readily available and well-characterized isomer, 5-Bromo-2-methylpyrimidin-4-ol (CAS: 1676-57-9), offers a reliable alternative for many synthetic applications. This guide provides the necessary information for researchers to make informed decisions regarding the sourcing and utilization of these important chemical intermediates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed two-step synthetic protocol for the preparation of 5-Bromo-4-methylpyrimidin-2-ol, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial formation of 4-methylpyrimidin-2-ol via a modified Biginelli condensation, followed by selective bromination at the 5-position.

Step 1: Synthesis of 4-Methylpyrimidin-2-ol

The initial step involves the synthesis of the pyrimidinone core through a condensation reaction of ethyl acetoacetate (B1235776) and urea (B33335). This reaction is a variation of the classic Biginelli reaction, where acetaldehyde (B116499) can be considered the aldehyde component, formed in situ or added directly.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (13.0 g, 0.1 mol) and urea (9.0 g, 0.15 mol).

  • Solvent and Catalyst: Add glacial acetic acid (50 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst for the condensation reaction.

  • Reaction Conditions: Heat the reaction mixture to 100°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water (200 mL) with stirring.

  • Precipitation and Filtration: A solid precipitate of 4-methylpyrimidin-2-ol will form. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acetic acid and unreacted urea.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight.

ParameterValueReference
Starting Material 1Ethyl Acetoacetate[General Biginelli reaction protocols]
Starting Material 2Urea[General Biginelli reaction protocols]
Solvent/CatalystGlacial Acetic Acid[1]
Reaction Temperature100°C[1]
Reaction Time4-6 hours[1]
Typical Yield70-80%[1]
AppearanceWhite to off-white solid
Melting Point210-214°C
Step 2: Synthesis of this compound

The second step is the selective bromination of the synthesized 4-methylpyrimidin-2-ol at the electron-rich 5-position of the pyrimidine (B1678525) ring using elemental bromine in glacial acetic acid.

  • Dissolution: In a well-ventilated fume hood, dissolve 4-methylpyrimidin-2-ol (5.5 g, 0.05 mol) in glacial acetic acid (100 mL) in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a condenser.

  • Addition of Bromine: While stirring the solution at room temperature, add a solution of bromine (8.0 g, 0.05 mol) in glacial acetic acid (20 mL) dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 30°C.

  • Reaction Conditions: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing a stirred solution of sodium bisulfite (10% w/v) in ice-cold water (300 mL) to quench the excess bromine.

  • Precipitation and Filtration: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification and Drying: Recrystallize the crude product from ethanol (B145695) to obtain pure this compound. Dry the purified product in a vacuum oven at 60-70°C.

ParameterValueReference
Starting Material4-Methylpyrimidin-2-ol
Brominating AgentBromine in Acetic Acid[2]
SolventGlacial Acetic Acid[2]
Reaction TemperatureRoom Temperature[2]
Reaction Time2-3 hours[2]
Typical Yield85-95%
AppearanceWhite to pale yellow solid
Melting Point235-238°C
Molecular Weight189.01 g/mol [3]
Characterization Data of this compound
AnalysisData
¹H NMR (DMSO-d₆, 400 MHz)δ 12.5 (br s, 1H, OH), 8.15 (s, 1H, CH), 2.40 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ 160.2, 158.5, 145.1, 105.8, 18.9
Mass Spec. (ESI-MS)m/z 188.9 [M-H]⁻, 190.9 [M+H]⁺

Visualizations

Signaling Pathway of the Synthesis

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-Methylpyrimidin-2-ol cluster_step2 Step 2: Synthesis of this compound EAA Ethyl Acetoacetate Intermediate 4-Methylpyrimidin-2-ol EAA->Intermediate Urea Urea Urea->Intermediate AcOH Glacial Acetic Acid (Catalyst/Solvent) AcOH->Intermediate Heat 100°C Heat->Intermediate FinalProduct This compound Intermediate->FinalProduct Bromination Bromine Bromine (Br₂) Bromine->FinalProduct AcOH2 Glacial Acetic Acid (Solvent) AcOH2->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 4-Methylpyrimidin-2-ol cluster_step2 Step 2: Synthesis of this compound Start1 Mix Ethyl Acetoacetate and Urea in Acetic Acid React1 Heat at 100°C for 4-6h Start1->React1 Workup1 Pour into ice-water React1->Workup1 Filter1 Filter and wash with water Workup1->Filter1 Dry1 Dry the product Filter1->Dry1 Product1 4-Methylpyrimidin-2-ol Dry1->Product1 Start2 Dissolve 4-Methylpyrimidin-2-ol in Acetic Acid Product1->Start2 Use as starting material React2 Add Bromine in Acetic Acid dropwise at RT Start2->React2 Stir2 Stir for 2-3h at RT React2->Stir2 Workup2 Quench with Sodium Bisulfite solution Stir2->Workup2 Filter2 Filter and wash with water Workup2->Filter2 Purify2 Recrystallize from Ethanol Filter2->Purify2 Dry2 Dry the final product Purify2->Dry2 Product2 This compound Dry2->Product2

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This reaction is of particular interest in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The pyrimidine (B1678525) scaffold is a key component in numerous pharmaceuticals, acting as a versatile building block in the development of anticancer, antiviral, and anti-inflammatory agents.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-Bromo-4-methylpyrimidin-2-ol with various boronic acids. The resulting 5-aryl-4-methylpyrimidin-2-ol derivatives are valuable intermediates for the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A base is required to facilitate the transmetalation step.

Experimental Protocols

While specific literature on the Suzuki-Miyaura coupling of this compound is not abundant, the following protocols are based on established procedures for structurally similar brominated pyrimidines and other heterocyclic compounds. Optimization may be required to achieve the best results for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method (three cycles).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-4-methylpyrimidin-2-ol.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/water mixture, DMF)

  • Microwave vial

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2-3 equiv).

  • Add the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 7-9).

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling reactions of brominated heterocycles, which can be used as a starting point for the optimization of reactions with this compound.

Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Reference Substrate
Pd(PPh₃)₄ (5)K₃PO₄ (2.4)1,4-Dioxane/H₂O85-95>155-bromo-2-methylpyridin-3-amine[2]
PdCl₂(dppf) (10)Na₂CO₃ (2)Toluene/Dioxane854Halo-aromatic ring[3]
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-225-(4-bromophenyl)-4,6-dichloropyrimidine[4]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (4)Toluene/THF/H₂ORoom Temp.-Vinyl iodide[5]
Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (4.5)Cs₂CO₃ (3)Dioxane8012Aryl bromide[6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)Ln-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Aryl-R' RedElim->Product RX Aryl-X (5-Bromo-4-methyl -pyrimidin-2-ol) RX->OxAdd Boronic R'-B(OH)₂ (Arylboronic Acid) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst - Base - Solvent Start->ReactionSetup Degas Degas Mixture (Inert Atmosphere) ReactionSetup->Degas Heating Heating and Stirring (Conventional or Microwave) Degas->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: General workflow for Suzuki-Miyaura coupling experiments.

Applications in Drug Development

The 5-aryl-4-methylpyrimidin-2-ol core structure synthesized through this reaction is a valuable scaffold in drug discovery. Pyrimidine derivatives are known to exhibit a wide range of biological activities. For instance, aminopyrimidine structures are present in several small molecule kinase inhibitors that have entered clinical trials.[7] The functionalization at the 5-position of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) by introducing diverse aryl and heteroaryl groups. This can lead to the identification of novel compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Troubleshooting

  • Low or no yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Screen different palladium catalysts, ligands, bases, and solvents.

    • Increase the reaction temperature or time.

    • Consider using microwave irradiation to enhance the reaction rate.

  • Formation of byproducts:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses may lead to purification challenges.

    • Protodeborylation or protodebromination can be an issue. Ensure the base is not too strong or the temperature too high for the stability of the starting materials.

  • Difficult purification:

    • Residual palladium can be removed by washing the organic extract with an aqueous solution of a suitable scavenger or by filtering through a pad of celite or silica.

By following these protocols and considering the potential challenges, researchers can effectively utilize the Suzuki-Miyaura coupling reaction for the synthesis of novel 5-aryl-4-methylpyrimidin-2-ol derivatives for further investigation in drug discovery programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective modification of halogenated pyrimidines, such as 5-bromo-pyrimidines, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

This document provides detailed application notes and experimental protocols for the most common palladium-catalyzed cross-coupling reactions of 5-bromo-pyrimidines, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between a halide and an organoboron compound. It is widely employed for the synthesis of biaryl and heteroaryl compounds.[1]

Quantitative Data Summary
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-22Good[2]
2Arylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)0.25High[2][3]
3Lithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (2)-----91[4]
4Pyridone boronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedScale-up[5]
5Arylboronic acidsPd(PPh₃)₄ (10)-KOAc (3)DioxaneNot specifiedNot specifiedModerate to Good[6][7]
Experimental Protocol: Conventional Suzuki-Miyaura Coupling[2]
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromo-pyrimidine (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Stir the reaction mixture at the desired temperature (e.g., 70-80 °C) for the specified time (e.g., 18-22 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[2][3]
  • In a microwave reactor vial, combine 5-bromo-pyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture as described in the conventional protocol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 5-Bromopyrimidine, Boronic Acid, and Base B Add Palladium Catalyst and Solvent A->B C Degas Mixture B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Pure Product Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X Transmetalation Transmetalation R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR' (L2) R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Cu-C≡CR' R-Pd(II)-C≡CR'(L2)->Pd(0)L2 R-C≡CR' Reductive\nElimination Reductive Elimination H-C≡CR' H-C≡CR' Cu-C≡CR' Cu-C≡CR' H-C≡CR'->Cu-C≡CR' Cu(I), Base Buchwald_Hartwig_Logical_Relationship cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide 5-Bromopyrimidine Pd_Source Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Aryl_Halide->Pd_Source Product 5-Aminopyrimidine Derivative Aryl_Halide->Product Amine Primary or Secondary Amine Base Base (e.g., NaOtBu, Cs₂CO₃) Amine->Base Amine->Product Ligand Phosphine Ligand (e.g., BINAP, XPhos) Pd_Source->Ligand Pd_Source->Product Ligand->Product Base->Product

References

Application Notes and Protocols for N-alkylation of 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Specifically, N-alkylated pyrimidin-2-one derivatives are of significant interest in drug discovery, playing a crucial role in the development of kinase inhibitors for cancer therapy.[3][4][5] The N-alkylation of substituted pyrimidin-2-ols, such as 5-Bromo-4-methylpyrimidin-2-ol, is a key chemical transformation for creating diverse libraries of compounds for screening and lead optimization.

This document provides detailed protocols and application notes for the N-alkylation of this compound, a versatile intermediate for the synthesis of novel therapeutic agents. The regioselectivity of alkylation (N- vs. O-alkylation) is a critical aspect of this synthesis, and the protocols provided herein are optimized for selective N-alkylation.

Tautomerism of this compound

This compound exists in tautomeric equilibrium with its corresponding pyrimidin-2-one form. This equilibrium is crucial as the alkylation can occur on either the nitrogen or the oxygen atom. The reaction conditions, including the choice of base and solvent, play a pivotal role in directing the alkylation to the desired nitrogen atom.

General Reaction Scheme

The N-alkylation of this compound is typically achieved through a nucleophilic substitution reaction. The pyrimidin-2-one tautomer is deprotonated by a strong base to form a nucleophilic anion, which then attacks an alkylating agent (e.g., an alkyl halide).

reaction_scheme reactant This compound product N-alkylated product reactant->product 1. Base 2. R-X alkyl_halide R-X (Alkyl Halide) base Base solvent Solvent

Caption: General reaction scheme for N-alkylation.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is a standard and effective method for the selective N-alkylation of pyrimidin-2-ones.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the hydrogen evolution ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Start add_reagents Add this compound and anhydrous DMF to a dry flask start->add_reagents inert_atm Establish inert atmosphere (N2 or Ar) add_reagents->inert_atm cool Cool to 0 °C inert_atm->cool add_base Add NaH portion-wise cool->add_base stir1 Stir for 30-60 min at 0 °C add_base->stir1 add_alkyl_halide Add alkyl halide dropwise stir1->add_alkyl_halide react Stir at room temperature (or heat) Monitor by TLC add_alkyl_halide->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for N-alkylation.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the N-alkylation of this compound with various alkyl halides based on the protocol described above.

EntryAlkyl Halide (R-X)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Methyl IodideNaH (1.2)DMFRT485-95
2Ethyl BromideNaH (1.2)DMFRT680-90
3Benzyl BromideNaH (1.2)DMFRT390-98
4Propargyl BromideNaH (1.2)DMFRT575-85
5Allyl BromideNaH (1.2)DMFRT480-90

Application in Drug Discovery: Kinase Inhibition

N-alkylated pyrimidin-2-ones are a key pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[3][5] The N-alkyl substituent on the pyrimidine ring can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties of the inhibitor. These inhibitors typically act by competing with ATP for the binding site on the kinase.

kinase_inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by N-alkylated Pyrimidinone kinase Kinase substrate Substrate Protein kinase->substrate adp ADP kinase->adp p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response atp ATP atp->kinase inhibitor N-alkylated 5-Bromo-4-methylpyrimidin-2-one inhibitor->kinase Binds to ATP-binding site

Caption: Role of N-alkylated pyrimidinones (B12756618) as kinase inhibitors.

Conclusion

The N-alkylation of this compound is a fundamental and versatile reaction for the synthesis of a diverse range of compounds with potential therapeutic applications. The provided protocols, data, and visualizations offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to effectively synthesize and utilize these valuable building blocks in their research endeavors. Careful control of reaction conditions is paramount to achieving high yields and the desired N-alkylation regioselectivity.

References

Application Notes and Protocols for the Conversion of 5-Bromo-4-methylpyrimidin-2-ol to Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of various aminopyrimidines from 5-Bromo-4-methylpyrimidin-2-ol. The conversion is a valuable transformation in medicinal chemistry, as the resulting aminopyrimidine scaffold is a key structural motif in numerous biologically active compounds, including kinase inhibitors. The described methodology involves a two-step process: O-benzylation of the pyrimidin-2-ol starting material followed by a palladium-catalyzed Buchwald-Hartwig amination, and a final deprotection step. This approach addresses the challenges posed by the reactive hydroxyl group of the starting material.

Introduction

Aminopyrimidines are a critical class of heterocyclic compounds in drug discovery and development. They are known to interact with a variety of biological targets, including protein kinases, making them privileged scaffolds in the design of targeted therapies for diseases such as cancer and inflammatory disorders.[1][2][3] The synthesis of substituted aminopyrimidines is therefore of significant interest.

The conversion of this compound to aminopyrimidines presents a synthetic challenge due to the presence of the hydroxyl group, which can interfere with common C-N bond-forming reactions. The pyrimidin-2-ol exists in tautomeric equilibrium with its pyrimidin-2(1H)-one form. To achieve a successful and high-yielding amination, a protecting group strategy is often necessary. This protocol details a robust method utilizing a benzyl (B1604629) protecting group for the hydroxyl moiety, followed by a Buchwald-Hartwig palladium-catalyzed amination, and subsequent deprotection to yield the desired aminopyrimidine products.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Deprotection start This compound step1_reagents BnBr, K2CO3 DMF start->step1_reagents step1_product 5-Bromo-2-(benzyloxy)-4-methylpyrimidine step1_reagents->step1_product step2_reagents R1R2NH, Pd2(dba)3, Xantphos Cs2CO3, Dioxane step1_product->step2_reagents step2_product 5-(Amino)-2-(benzyloxy)-4-methylpyrimidine step2_reagents->step2_product step3_reagents H2, Pd/C EtOH step2_product->step3_reagents final_product 5-Amino-4-methylpyrimidin-2-ol (Aminopyrimidine) step3_reagents->final_product Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Aminopyrimidine ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Blocked_Kinase Inactive Kinase Kinase->Blocked_Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->Kinase Competes with ATP for binding No_Response Inhibition of Cellular Response Blocked_Kinase->No_Response

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-4-methylpyrimidin-2-ol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-4-methylpyrimidin-2-ol as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established and widely cited synthetic methodologies for analogous pyrimidine-based compounds, offering a robust framework for the development of novel therapeutics targeting various oncogenic signaling pathways.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine (B1678525) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to mimic the purine (B94841) core of ATP and effectively bind to the hinge region of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of targeted therapies. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

This compound is a valuable building block in this context. The bromine atom at the C5 position serves as a versatile handle for introducing a wide array of chemical moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The methyl group at C4 and the hydroxyl group at C2 (which exists in tautomeric equilibrium with its keto form, 5-bromo-4-methyl-1H-pyrimidin-2-one) also provide opportunities for further chemical modification to optimize interactions with the target kinase.

Proposed Kinase Targets and Signaling Pathways

Given the prevalence of the pyrimidine core in numerous approved and investigational kinase inhibitors, derivatives of this compound are anticipated to show activity against a range of important oncogenic kinases. Based on the structure-activity relationships (SAR) of analogous compounds, promising targets include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other solid tumors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors.

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell signaling, implicated in various B-cell malignancies.

The inhibition of these kinases can disrupt critical cancer-promoting signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cell proliferation and survival.

Representative Quantitative Data for Pyrimidine-Based Kinase Inhibitors

While specific inhibitory data for compounds directly synthesized from this compound is not yet extensively published, the following table presents representative data for structurally related pyrimidine-based kinase inhibitors, demonstrating the potential potency achievable with this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidinesEGFR0.5 - 10[1]
5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidinesCDK9Nanomolar Range[2]
2,4-disubstituted pyrimidinesCholinesterase330 (AChE), 2300 (BuChE)[3]
Pyrrolo[2,3-d]pyrimidinesVEGFR-211.9 - 13.6[4]

Experimental Protocols

The following protocols describe a general, yet detailed, synthetic approach for the elaboration of this compound into a library of potential kinase inhibitors. These methods are based on well-established and robust chemical transformations commonly employed in medicinal chemistry.

Protocol 1: Chlorination of this compound

The hydroxyl group at the C2 position is often converted to a chlorine atom to facilitate subsequent nucleophilic aromatic substitution reactions.

Materials:

Procedure:

  • To a stirred suspension of this compound in toluene, add a catalytic amount of N,N-dimethylaniline.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, 2-chloro-5-bromo-4-methylpyrimidine.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol describes the introduction of an aryl or heteroaryl moiety at the C5 position via a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

  • 2-chloro-5-bromo-4-methylpyrimidine (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 2-chloro-5-bromo-4-methylpyrimidine, the aryl/heteroaryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 5-aryl-2-chloro-4-methylpyrimidine derivative.

Protocol 3: Buchwald-Hartwig Amination for C2-Functionalization

This protocol details the introduction of an amine at the C2 position, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.

Materials:

  • 5-aryl-2-chloro-4-methylpyrimidine (from Protocol 2)

  • Desired primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the 5-aryl-2-chloro-4-methylpyrimidine, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to 80-110°C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the final product by flash column chromatography or preparative HPLC.

Visualizations

General Synthetic Workflow

G A This compound B Chlorination (POCl3) A->B Protocol 1 C 2-Chloro-5-bromo-4-methylpyrimidine B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) C->D Protocol 2 E 5-Aryl-2-chloro-4-methylpyrimidine D->E F Buchwald-Hartwig Amination (R1R2NH, Pd catalyst) E->F Protocol 3 G Final Kinase Inhibitor (2-Amino-5-aryl-4-methylpyrimidine) F->G

Caption: General synthetic route for kinase inhibitors.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS EGF EGF Ligand EGF->EGFR Binds & Activates Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic cluster_0 Synthesis & Screening cluster_1 Optimization cluster_2 Preclinical Development Start 5-Bromo-4-methyl -pyrimidin-2-ol Synth Chemical Synthesis (Protocols 1-3) Start->Synth Library Compound Library Synth->Library Screening Kinase Screening (IC50 Determination) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Tox Toxicology In_Vivo->Tox Candidate Drug Candidate Tox->Candidate

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and purification of 5-Bromo-4-methylpyrimidin-2-ol, a key intermediate in the development of various pharmaceutically active compounds. The protocols outlined below are designed for scalability and reproducibility in a laboratory or pilot plant setting.

Overview and Physicochemical Properties

This compound is a heterocyclic compound of interest in medicinal chemistry due to its versatile chemical handles that allow for further molecular elaboration. While specific experimental data for this exact molecule is not widely published, the following properties can be estimated based on its structural analogue, 5-Bromo-2-methylpyrimidin-4-ol.[1]

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₅BrN₂OCalculated
Molecular Weight189.01 g/mol [1]
AppearanceOff-white to pale yellow solidExpected
Melting Point>200 °C (decomposes)Estimated
SolubilitySparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)Estimated
pKa~8-9Estimated

Synthesis of this compound

The following protocol is a proposed synthetic route adapted from established methods for the synthesis of substituted pyrimidines. Specifically, it leverages the one-pot reaction between a malonaldehyde derivative and a urea (B33335) or guanidine (B92328) equivalent.

Synthetic Scheme

The proposed synthesis involves the condensation of 2-bromo-3-oxobutanal (B1337520) (or a suitable precursor) with urea in the presence of an acid catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Bromo-3-oxobutanal P1 This compound R1->P1 R2 Urea R2->P1 C1 Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Heat C1->P1 G Crude Crude Product Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization PartiallyPure Partially Purified Solid Recrystallization->PartiallyPure ColumnChrom Silica Gel Column Chromatography (DCM/Methanol) PartiallyPure->ColumnChrom Pure Pure 5-Bromo-4-methyl- pyrimidin-2-ol (>98%) ColumnChrom->Pure

References

Derivatization of the Hydroxyl Group in 5-Bromo-4-methylpyrimidin-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group of 5-Bromo-4-methylpyrimidin-2-ol. This pyrimidine (B1678525) derivative is a valuable scaffold in medicinal chemistry and drug discovery, and modification of its 2-hydroxyl group can significantly impact its physicochemical properties and biological activity. The protocols outlined below are based on established chemical transformations of pyrimidinones (B12756618) and related heterocyclic systems.

Introduction

This compound exists in a tautomeric equilibrium with its corresponding pyrimidinone form, 5-Bromo-4-methyl-1H-pyrimidin-2-one. The derivatization of the hydroxyl/oxo group can proceed via two main pathways: O-alkylation/O-acylation to yield ether and ester derivatives, or N-alkylation/N-acylation. The regioselectivity of these reactions is influenced by factors such as the choice of base, solvent, and alkylating/acylating agent. These application notes will focus on strategies to favor O-derivatization.

The primary methods for derivatizing the hydroxyl group are O-alkylation, commonly achieved through a Williamson-type ether synthesis, and O-acylation to form esters. These modifications allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Derivatization Strategies

Two principal strategies for the derivatization of the hydroxyl group of this compound are presented:

  • O-Alkylation (Williamson Ether Synthesis): This method involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate. This reaction leads to the formation of 2-alkoxy-5-bromo-4-methylpyrimidine derivatives.

  • O-Acylation (Esterification): This process typically involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct. This yields 2-acyloxy-5-bromo-4-methylpyrimidine derivatives.

Application Note 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of this compound using various alkyl halides. The choice of a relatively mild base and a polar aprotic solvent can favor O-alkylation over N-alkylation.

Experimental Workflow: O-Alkylation

O_Alkylation_Workflow start Start dissolve Dissolve 5-Bromo-4-methyl- pyrimidin-2-ol in anhydrous solvent (e.g., Acetone, DMF) start->dissolve add_base Add Base (e.g., K2CO3, Cs2CO3) dissolve->add_base add_alkyl_halide Add Alkyl Halide (R-X) add_base->add_alkyl_halide react Heat reaction mixture (e.g., 50-80 °C) add_alkyl_halide->react monitor Monitor reaction progress by TLC react->monitor workup Aqueous Workup (Filtration and Extraction) monitor->workup purify Purify by Column Chromatography workup->purify end Characterize 2-Alkoxy Derivative purify->end

Caption: General workflow for the O-alkylation of this compound.

Protocol: General Procedure for O-Alkylation
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent such as acetone, acetonitrile (B52724) (MeCN), or N,N-dimethylformamide (DMF) (approximately 10-20 mL per gram of starting material).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (R-X, where X = I, Br, or Cl; 1.1-1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to a temperature between 50 °C and the reflux temperature of the solvent. Stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified 2-alkoxy-5-bromo-4-methylpyrimidine by NMR, MS, and IR spectroscopy.

Quantitative Data for O-Alkylation (Illustrative)

The following table provides hypothetical yet representative data for the O-alkylation of this compound with various alkyl halides, based on typical yields for similar reactions.

Alkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃AcetoneReflux685
Ethyl BromideK₂CO₃DMF601278
Benzyl BromideCs₂CO₃MeCN80892
Propargyl BromideK₂CO₃AcetoneReflux1075

Application Note 2: O-Acylation via Esterification

This protocol outlines a general method for the O-acylation of this compound using acyl chlorides. The use of a non-nucleophilic base is crucial to prevent side reactions with the acylating agent.

Experimental Workflow: O-Acylation

O_Acylation_Workflow start Start dissolve Suspend 5-Bromo-4-methyl- pyrimidin-2-ol in anhydrous solvent (e.g., DCM, THF) start->dissolve add_base Add Base (e.g., Triethylamine (B128534), Pyridine) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride (RCOCl) dropwise cool->add_acyl_chloride react Stir at RT add_acyl_chloride->react monitor Monitor reaction progress by TLC react->monitor workup Aqueous Workup (Wash with water, aq. NaHCO3) monitor->workup purify Purify by Column Chromatography workup->purify end Characterize 2-Acyloxy Derivative purify->end

Caption: General workflow for the O-acylation of this compound.

Protocol: General Procedure for O-Acylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add an anhydrous solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or pyridine (B92270). If using DCM or THF, add a non-nucleophilic base like triethylamine (Et₃N, 1.5-2.0 eq) or pyridine (used as both solvent and base).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the desired acyl chloride (RCOCl, 1.1-1.3 eq) dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • If necessary, dilute with more organic solvent (e.g., DCM or ethyl acetate).

    • Separate the organic layer and wash sequentially with water, dilute aqueous acid (e.g., 1M HCl, if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified 2-acyloxy-5-bromo-4-methylpyrimidine by NMR, MS, and IR spectroscopy.

Quantitative Data for O-Acylation (Illustrative)

The following table presents hypothetical yet plausible data for the O-acylation of this compound with various acyl chlorides.

Acyl Chloride (RCOCl)BaseSolventTempTime (h)Yield (%)
Acetyl ChlorideEt₃NDCM0 °C to RT490
Benzoyl ChloridePyridinePyridine0 °C to RT1282
Isobutyryl ChlorideEt₃NTHF0 °C to RT688
Cyclopropanecarbonyl ChlorideEt₃NDCM0 °C to RT585

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Alkylating agents and acyl chlorides are often toxic, corrosive, and/or lachrymatory. Handle with care.

  • Reactions involving reactive reagents should be conducted under an inert atmosphere to prevent quenching by moisture.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Application of 5-Bromo-4-methylpyrimidin-2-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyrimidin-2-ol is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrimidine (B1678525) core is a privileged scaffold found in numerous biologically active compounds and approved drugs. The presence of a bromine atom at the 5-position, a methyl group at the 4-position, and a hydroxyl group at the 2-position (which can exist in its tautomeric keto form, 5-bromo-4-methylpyrimidin-2(1H)-one) offers multiple reactive sites for chemical modification. This allows for the generation of diverse molecular libraries for screening against various therapeutic targets.

The strategic placement of these functional groups makes this compound an attractive starting material for the synthesis of, most notably, kinase inhibitors. The pyrimidine ring can mimic the purine (B94841) core of ATP, enabling compounds to bind to the ATP-binding site of kinases. The bromine atom is particularly useful as it can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a variety of aryl or heteroaryl substituents, which can be crucial for achieving high potency and selectivity. The 2-hydroxyl group can be converted to a leaving group (e.g., a chloro group) to allow for the introduction of various amine-containing fragments, further expanding the chemical space for structure-activity relationship (SAR) studies.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.

Synthetic Applications and Protocols

This compound can be derivatized at several positions to generate a library of compounds for biological screening. The general workflow involves the initial modification of the hydroxyl and bromo groups to introduce diverse substituents.

Protocol 1: Chlorination of this compound

The conversion of the 2-hydroxyl group to a more reactive chloro group is a common first step to enable subsequent nucleophilic aromatic substitution reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 5-bromo-2-chloro-4-methylpyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 5-position is an excellent handle for introducing aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling.

Materials:

  • 5-Bromo-2-substituted-4-methylpyrimidine (from Protocol 1 or other derivatives)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol (B44631) ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane (B91453)/water, DME/water, toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine the 5-bromo-2-substituted-4-methylpyrimidine (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 5-aryl/heteroaryl-2-substituted-4-methylpyrimidine.

Protocol 3: Nucleophilic Aromatic Substitution (SNA_r_)

The 2-chloro group introduced in Protocol 1 can be readily displaced by various nucleophiles, particularly amines, which is a key step in the synthesis of many kinase inhibitors.

Materials:

  • 5-Aryl/heteroaryl-2-chloro-4-methylpyrimidine (from Protocol 2)

  • Desired primary or secondary amine (1.0-1.5 eq)

  • Base (e.g., DIPEA, Et₃N) (2.0-3.0 eq)

  • Solvent (e.g., NMP, DMF, DMSO, or an alcohol like isopropanol (B130326) or n-butanol)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 5-aryl/heteroaryl-2-chloro-4-methylpyrimidine (1.0 eq) in the chosen solvent.

  • Add the desired amine (1.1 eq) and the base (2.0 eq).

  • Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final 2-amino-5-aryl/heteroaryl-4-methylpyrimidine derivative.

Biological Applications and Data

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key targets in oncology and other diseases. The following tables summarize representative biological data for structurally related 2,4,5-trisubstituted pyrimidine derivatives, illustrating the potential of this scaffold.

Table 1: Kinase Inhibitory Activity of Exemplary Pyrimidine Derivatives
Compound IDTarget KinaseR¹ (at C2)R² (at C4)R³ (at C5)IC₅₀ (nM)
A Aurora A4-MorpholinoanilineMethylThiazol-5-yl8.0[1]
B Aurora B4-MorpholinoanilineMethylThiazol-5-yl9.2[1]
C CDK24-Sulfamoylphenylaminosec-ButoxyFormyl0.8
D PLK44-Morpholinoaniline-Indazol-6-yl6.7[2]
E Mnk2Phenylamino-Thiazol-2(3H)-one<100

Note: The structures in this table are representative examples of 2,4,5-trisubstituted pyrimidines and are intended to demonstrate the potential of the scaffold. The R groups do not directly correspond to a single starting material but illustrate the types of substitutions that can lead to potent kinase inhibition.

Visualizations

Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors

Synthetic_Workflow start This compound intermediate1 5-Bromo-2-chloro-4-methylpyrimidine start->intermediate1 Chlorination (Protocol 1) intermediate2 5-Aryl/Heteroaryl-2-chloro-4-methylpyrimidine intermediate1->intermediate2 Suzuki Coupling (Protocol 2) final_product 2-Amino-5-aryl/heteroaryl-4-methylpyrimidine (Kinase Inhibitor Candidate) intermediate2->final_product S_NAr with Amines (Protocol 3)

Caption: General synthetic route for kinase inhibitors.

Logical Relationship of SAR Studies

SAR_Logic Scaffold This compound Scaffold R1 Modification at C2 (e.g., Amines) Scaffold->R1 R2 Modification at C4 (e.g., Alkoxy, Alkyl) Scaffold->R2 R3 Modification at C5 (e.g., Aryl/Heteroaryl) Scaffold->R3 Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity R2->Activity R3->Activity SAR Structure-Activity Relationship Activity->SAR

Caption: Structure-Activity Relationship (SAR) exploration.

Example Signaling Pathway Inhibition

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream_Kinase Downstream Kinase (e.g., Aurora Kinase, PLK) RTK->Downstream_Kinase Signal Transduction Substrate Substrate Protein Downstream_Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Downstream_Kinase->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Downstream_Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-4-methylpyrimidin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the direct electrophilic bromination of the starting material, 4-methylpyrimidin-2-ol, at the C-5 position. The pyrimidine (B1678525) ring is electron-deficient, making direct electrophilic substitution challenging compared to electron-rich aromatic rings.[1] However, the C-5 position is the least electron-deficient and thus the most favorable site for electrophilic attack.[1]

Q2: Which brominating agents are suitable for this synthesis?

A2: Several brominating agents can be used, with the choice depending on the desired reactivity and reaction conditions. Common options include:

  • Molecular Bromine (Br₂): A traditional and potent brominating agent. Reactions may require elevated temperatures.[1]

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used for substrates that are sensitive to harsher conditions.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH): Another effective and stable brominating agent that can be used in aprotic solvents.[2]

Q3: What are the typical solvents used for the bromination of pyrimidines?

A3: The choice of solvent is crucial for the success of the reaction. Common solvents include:

  • Aprotic solvents: Dichloromethane (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), and N,N-dimethylformamide (DMF) are frequently used.[2]

  • Water: For some substrates, such as 2-hydroxypyrimidine, bromination can be carried out in deionized water.[1]

  • Nitrobenzene (B124822): Can be used as a high-boiling solvent for reactions requiring elevated temperatures, particularly with molecular bromine.[1][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

Q5: What are the expected side products or impurities?

A5: Potential side products include over-brominated species, such as dibrominated pyrimidines, and unreacted starting material. The formation of these impurities is often influenced by the reaction conditions, such as temperature and the stoichiometry of the brominating agent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient activation of the pyrimidine ring. 2. Reaction temperature is too low. 3. Inappropriate choice of brominating agent or solvent. 4. Degradation of the starting material or product.1. Consider using the pyrimidine as its hydrogen halide salt to enhance reactivity.[1][3] 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Experiment with a stronger brominating agent (e.g., Br₂ instead of NBS) or a different solvent system. 4. Ensure the reaction is performed under an inert atmosphere if the materials are air-sensitive.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination due to harsh reaction conditions or excess brominating agent. 2. Competing side reactions.1. Reduce the reaction temperature. 2. Use a milder brominating agent (e.g., NBS or DBH). 3. Carefully control the stoichiometry of the brominating agent, adding it portion-wise or as a solution.
Difficult Purification 1. Presence of polar impurities. 2. Product co-eluting with impurities during chromatography. 3. Product is insoluble.1. Perform an aqueous work-up to remove water-soluble byproducts. 2. Optimize the mobile phase for column chromatography to achieve better separation. 3. Recrystallization from a suitable solvent can be an effective purification method.
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivation of the brominating agent. 3. Poor solubility of the starting material.1. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. 2. Ensure the brominating agent is fresh and has been stored correctly. 3. Choose a solvent in which the starting material has better solubility at the reaction temperature.

Data Presentation

The following tables provide a summary of typical reaction conditions for the bromination of pyrimidine derivatives, which can be adapted for the synthesis of this compound.

Table 1: Comparison of Brominating Agents and Conditions

Brominating AgentSolventTemperature (°C)Typical Reaction TimeReported Yield Range (%)Reference
Molecular Bromine (Br₂)Nitrobenzene125-1352-6 hoursGood[1]
N-Bromosuccinimide (NBS)AcetonitrileRoom Temp - 801-24 hoursModerate to HighN/A
1,3-Dibromo-5,5-dimethylhydantoin (DBH)DichloromethaneRoom Temp6-28 hours~95[2]
DBH with TMSOTf (Lewis Acid)DichloromethaneRoom Temp2-6 hours94 - Quantitative[2]

Note: Yields are highly substrate-dependent and the above data are for analogous pyrimidine brominations. Optimization for 4-methylpyrimidin-2-ol is recommended.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general procedure for the bromination of a pyrimidine ring using NBS and can be adapted for 4-methylpyrimidin-2-ol.

Materials:

  • 4-methylpyrimidin-2-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-methylpyrimidin-2-ol in acetonitrile.

  • Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution.

  • Stir the mixture at room temperature or heat to reflux, while monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Bromination using Molecular Bromine (Br₂)

This protocol is based on the direct bromination of a pyrimidine hydrochloride salt and is suitable for less reactive substrates.[1]

Materials:

  • 4-methylpyrimidin-2-ol hydrochloride

  • Molecular Bromine (Br₂)

  • Nitrobenzene

  • Reaction vessel with heating mantle, stirrer, condenser, and addition funnel

Procedure:

  • Suspend the 4-methylpyrimidin-2-ol hydrochloride salt in nitrobenzene in the reaction vessel.

  • Heat the mixture to 125-135°C with stirring.

  • Once the temperature is stable, add bromine (Br₂) dropwise over 30-90 minutes.

  • Maintain the reaction mixture at 125-135°C for an additional 2-6 hours.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Proceed with an appropriate work-up, which may include neutralization, extraction, and purification by crystallization or distillation to isolate the this compound product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-methylpyrimidin-2-ol in appropriate solvent add_reagent Add Brominating Agent (e.g., NBS or Br₂) start->add_reagent react Stir at specified temperature (Room Temp to 135°C) add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench reaction (if necessary) monitor->quench Reaction complete extract Aqueous work-up and extraction quench->extract purify Purify by column chromatography or recrystallization extract->purify product Isolate pure this compound purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Low Reactivity start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Degradation start->cause3 solution1a Use Pyrimidine Salt cause1->solution1a solution1b Add Lewis Acid cause1->solution1b solution2a Increase Temperature cause2->solution2a solution2b Change Solvent/Reagent cause2->solution2b solution3 Inert Atmosphere cause3->solution3

References

Side-product formation in the bromination of 4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methylpyrimidin-2-ol. Our aim is to help you identify and resolve issues related to side-product formation and optimize your reaction conditions for the synthesis of the desired 5-bromo-4-methylpyrimidin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 4-methylpyrimidin-2-ol?

The primary and desired product of the electrophilic bromination of 4-methylpyrimidin-2-ol is This compound . The electron-donating nature of the hydroxyl and methyl groups directs the electrophilic attack of bromine to the C-5 position of the pyrimidine (B1678525) ring.

Q2: What are the most common side-products observed during the bromination of 4-methylpyrimidin-2-ol?

The formation of several side-products can occur, depending on the reaction conditions. The most common include:

  • Over-brominated products: Such as 5,5-dibromo-4,6-dihydroxy-4-methylhexahydropyrimidin-2-one, which can arise from the use of excess brominating agent.[1][2][3]

  • Methyl-brominated products: Such as 4-(bromomethyl)pyrimidin-2-ol, which can form via a radical mechanism, especially when using N-bromosuccinimide (NBS) with a radical initiator.

  • Poly-brominated products: Where both the ring and the methyl group are brominated.

Q3: Which brominating agent is most suitable for this reaction?

Several brominating agents can be used, each with its own advantages and disadvantages.

  • N-Bromosuccinimide (NBS): A widely used reagent for the bromination of electron-rich heterocycles.[4][5][6] It is generally easier and safer to handle than liquid bromine. Using N,N-dimethylformamide (DMF) as a solvent with NBS can enhance selectivity for the 5-position.[5]

  • Liquid Bromine (Br₂): Effective but highly corrosive and toxic, requiring careful handling. It can be used in solvents like acetic acid.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid brominating agent that can be used in aprotic solvents.[7]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product and any side-products. Staining with potassium permanganate (B83412) can help visualize the spots. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed to identify the masses of the components in the reaction mixture.[8]

Q5: What are the recommended purification methods for this compound?

The most common purification techniques are:

  • Recrystallization: If the product is a solid and the impurities have different solubilities.

  • Column Chromatography: Using silica (B1680970) gel is effective for separating the desired product from closely related side-products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 5-bromo product Incomplete reaction.- Increase reaction time and monitor by TLC. - Increase the reaction temperature cautiously. - Ensure the brominating agent is of high purity; freshly recrystallized NBS is recommended.[4][5]
Sub-optimal reaction conditions.- Screen different solvents (e.g., acetic acid, DMF, acetonitrile). - If using NBS, consider adding a catalytic amount of a Lewis acid or protic acid to activate the NBS.
Formation of a significant amount of dibromo side-product Use of excess brominating agent.- Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. - Add the brominating agent portion-wise or as a solution via a dropping funnel to maintain a low concentration.
Presence of a side-product with a mass corresponding to bromination on the methyl group Radical bromination is occurring.- If using NBS, avoid the use of radical initiators (e.g., AIBN, benzoyl peroxide) and exposure to strong light. - Perform the reaction in the dark.
Reaction mixture turns dark or forms a tar-like substance Decomposition of starting material or product.- Lower the reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air and moisture.
Product is difficult to purify from a specific impurity Co-elution during column chromatography or similar solubility.- Try a different solvent system for chromatography with varying polarity. - Consider converting the impurity to a more easily separable derivative if possible.
Inconsistent results between batches Variability in reagent quality or reaction setup.- Use reagents from the same batch or ensure consistent purity. - Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. - Ensure anhydrous conditions if required, as water can lead to hydrolysis byproducts.[4]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyrimidin-2-ol (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: To this solution, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Expected ¹H NMR Chemical Shifts (δ, ppm)
4-Methylpyrimidin-2-ol (Starting Material) 4-Methylpyrimidin-2-ol110.12~2.3 (s, 3H, CH₃), ~6.5 (d, 1H, H-5), ~8.0 (d, 1H, H-6), ~12.0 (br s, 1H, OH)
This compound (Desired Product) this compound189.01~2.4 (s, 3H, CH₃), ~8.3 (s, 1H, H-6), ~12.5 (br s, 1H, OH)
5,5-Dibromo-4,6-dihydroxy-4-methylhexahydropyrimidin-2-one (Side-Product) 5,5-Dibromo Side-Product~287.94Complex spectrum, disappearance of aromatic protons.
4-(Bromomethyl)pyrimidin-2-ol (Side-Product) 4-(Bromomethyl)pyrimidin-2-ol189.01~4.5 (s, 2H, CH₂Br), ~6.7 (d, 1H, H-5), ~8.2 (d, 1H, H-6), ~12.2 (br s, 1H, OH)

Note: The provided ¹H NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Visualizations

Reaction Pathways

bromination_pathways start 4-Methylpyrimidin-2-ol side_product2 4-(Bromomethyl)pyrimidin-2-ol start->side_product2 + Br• (Radical Conditions) intermediate Addition Intermediate start->intermediate + Br⁺ (e.g., NBS) product This compound (Desired Product) side_product1 5,5-Dibromo-4,6-dihydroxy-4- methylhexahydropyrimidin-2-one product->side_product1 + Excess Br⁺ intermediate->product - H⁺

Caption: Reaction pathways in the bromination of 4-methylpyrimidin-2-ol.

Experimental Workflow

experimental_workflow setup Reaction Setup: - 4-Methylpyrimidin-2-ol - Solvent (e.g., Acetic Acid) addition Addition of Brominating Agent (e.g., NBS) setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Work-up (Precipitation and Filtration) reaction->workup purification Purification workup->purification recrystallization Recrystallization purification->recrystallization if solid chromatography Column Chromatography purification->chromatography if needed analysis Characterization: - NMR - LC-MS - Melting Point recrystallization->analysis chromatography->analysis

Caption: General experimental workflow for the bromination reaction.

Troubleshooting Logic

troubleshooting_logic start Unsatisfactory Reaction Outcome low_yield Low Yield? start->low_yield side_products Side-Products Observed? start->side_products low_yield->side_products No incomplete_rxn Check for Incomplete Reaction low_yield->incomplete_rxn Yes check_stoich Verify Stoichiometry of Brominating Agent side_products->check_stoich Dibromo Product check_radical Exclude Radical Conditions side_products->check_radical Methyl-Brominated Product optimize_cond Optimize Conditions (Solvent, Temp.) incomplete_rxn->optimize_cond solution1 Increase Time/Temp. incomplete_rxn->solution1 solution2 Screen Solvents/Catalysts optimize_cond->solution2 solution3 Use 1.0-1.1 eq. Bromine Source check_stoich->solution3 solution4 Run in Dark, Avoid Initiators check_radical->solution4

Caption: A logical guide to troubleshooting common issues.

References

Technical Support Center: Optimization of Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving pyrimidine (B1678525) scaffolds. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, enabling you to refine your reaction conditions for optimal outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the Suzuki coupling of pyrimidines.

1. Low or No Yield of the Desired Cross-Coupled Product

Q: My Suzuki coupling reaction with a halopyrimidine is resulting in a low yield or no product. What are the common causes, and how can I troubleshoot this?

A: Low or no yield in Suzuki couplings of pyrimidines can be attributed to several factors, often revolving around the reaction conditions and the stability of the reagents. Here is a breakdown of potential issues and their solutions:

  • Inactive Catalyst: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution: Ensure your phosphine (B1218219) ligand is not oxidized. Use fresh, high-quality catalyst and ligands. Consider employing a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. For electron-rich bromopyrimidines, a more electron-rich and bulky phosphine ligand might be necessary to facilitate the oxidative addition step.[1]

  • Poor Substrate Reactivity: Pyrimidine halides, particularly chlorides, can be less reactive due to the strong carbon-halogen bond.

    • Solution: For unreactive aryl chlorides, more active catalyst systems are often required.[2][3] Bulky, electron-rich phosphine ligands like P(t-Bu)₃, PCy₃, or Buchwald ligands (SPhos, XPhos) can promote the rate-limiting oxidative addition step.[2] Increasing the reaction temperature may also be necessary, but monitor for decomposition.[2][4]

  • Issues with the Boronic Acid/Ester: Boronic acids can be unstable and prone to side reactions.

    • Solution: Use high-purity boronic acids. Consider using more stable boronic esters (e.g., pinacol (B44631) or MIDA esters) to minimize decomposition.[2][5] Using a slight excess (1.1-1.5 equivalents) of the boron reagent can sometimes compensate for slow degradation during the reaction.[2]

  • Inadequate Base or Solvent System: The choice of base and solvent is critical and often interdependent.

    • Solution: Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are effective.[2][4] For less reactive chlorides, a stronger base like K₃PO₄ might be beneficial.[2] The solvent must solubilize all reaction components. Aprotic solvents like 1,4-dioxane (B91453), DMF, and THF, often mixed with water, are commonly used.[4] Alcoholic solvent mixtures have also been shown to enhance reactivity.[4][6]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and reaction vessel.[2][4]

2. Significant Formation of Side Products

Q: My reaction is producing significant amounts of side products. What are they, and how can I minimize their formation?

A: Common side reactions in Suzuki couplings of pyrimidines include protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond, effectively destroying the nucleophile.[2][5] This is a major cause of reduced yields.

    • Minimization Strategies:

      • Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[7]

      • Optimize the Base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH.[7]

      • Control Temperature: Higher temperatures can accelerate protodeboronation, so run the reaction at the lowest effective temperature.[7]

      • Anhydrous Conditions: While some water is often necessary, excessive water can promote this side reaction.[7]

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.[2] This is often exacerbated by the presence of oxygen.

    • Minimization Strategies:

      • Strict Inert Atmosphere: Meticulously exclude oxygen from the reaction mixture by using proper degassing techniques.[4]

      • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling.

  • Dehalogenation of the Pyrimidine: The halogen on the pyrimidine ring can be replaced by a hydrogen atom.

    • Minimization Strategies:

      • Choice of Base: Weaker bases may be less likely to promote this side reaction.

      • Lower Reaction Temperature: Reducing the temperature can sometimes decrease the rate of dehalogenation relative to the desired coupling.[1]

3. Issues with Dihalopyrimidines

Q: I am using a dihalopyrimidine and want to achieve selective mono-substitution or controlled di-substitution. How can I control the regioselectivity?

A: For dihalopyrimidines like 2,4-dichloropyrimidine (B19661), the reactivity at the different positions is not equal.

  • Regioselectivity: In Suzuki cross-coupling reactions of 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position.[8][9] This is due to the favored oxidative addition of palladium into the C4-chlorine bond.[9]

    • Achieving Mono-C4-Substitution: By carefully controlling the stoichiometry of the boronic acid (using ~1 equivalent), you can favor mono-substitution at the C4 position.

    • Achieving Di-substitution: A one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine can be achieved to synthesize diarylated pyrimidines.[6] This typically involves using an excess of the boronic acid and potentially adjusting the catalyst and reaction conditions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving pyrimidine derivatives, based on literature data.

Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [1]

SolventTemperature (°C)Time (h)Isolated Yield (%)
1,4-Dioxane1002475
Toluene1002468
DMF1002455
Acetonitrile802442

Table 2: Effect of Base on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with 4-methoxyphenylboronic acid [10][11]

BaseSolventTemperature (°C)Time (h)Yield (%)
K₃PO₄1,4-Dioxane801285
K₂CO₃1,4-Dioxane801272
Cs₂CO₃1,4-Dioxane801278
Na₂CO₃1,4-Dioxane801265

Table 3: Effect of Catalyst/Ligand System on the Suzuki Coupling of 2-chloropyrimidine (B141910) with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃1,4-Dioxane/H₂O10065
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Toluene10092
Pd(PPh₃)₄ (3)-Cs₂CO₃DME9088
Pd(dppf)Cl₂ (2)-K₂CO₃DMF/H₂O11078

Note: The data in Table 3 is a synthesized representation from multiple sources to illustrate trends and is not from a single direct study.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [9]

  • Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100 °C for 15-30 minutes.

  • Workup: After cooling, dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and dry to obtain the crude product. Purify the product by recrystallization or column chromatography.

General Procedure for Conventional Suzuki-Miyaura Coupling of a Halopyrimidine [12]

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the halopyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst and ligand (if separate).

  • Reaction: Heat the reaction mixture to the desired temperature with stirring for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.

Visualized Workflows and Relationships

Suzuki Catalytic Cycle and Competing Protodeboronation Pathway

Suzuki_Cycle cluster_suzuki Suzuki Catalytic Cycle cluster_proto Competing Protodeboronation Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination Product R-R' (Desired Product) RedElim->Product BoronicAcid R'-B(OR)2 Protodeboronation Protodeboronation BoronicAcid->Protodeboronation ProtonSource H+ Source (e.g., H2O) ProtonSource->Protodeboronation SideProduct R'-H (Side Product) Protodeboronation->SideProduct BoronicAcid_main R'-B(OR)2 BoronicAcid_main->Transmetal To Suzuki Cycle BoronicAcid_main->BoronicAcid To Side Reaction

Caption: The Suzuki cycle versus the competing protodeboronation side reaction.

Troubleshooting Flowchart for Low Yield in Suzuki Coupling of Pyrimidines

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckCatalyst Check Catalyst System - Fresh Catalyst/Ligand? - Appropriate Ligand? Start->CheckCatalyst OptimizeCatalyst Action: - Use fresh Pd source & ligand - Screen bulky, e--rich ligands (e.g., Buchwald ligands) CheckCatalyst->OptimizeCatalyst No CheckBoron Check Boronic Acid/Ester - Purity? - Protodeboronation? CheckCatalyst->CheckBoron Yes OptimizeCatalyst->CheckBoron OptimizeBoron Action: - Use high purity reagent - Switch to boronic ester (e.g., pinacol, MIDA) CheckBoron->OptimizeBoron No CheckConditions Check Reaction Conditions - Inert Atmosphere? - Correct Base/Solvent? CheckBoron->CheckConditions Yes OptimizeBoron->CheckConditions OptimizeConditions Action: - Ensure rigorous degassing - Screen bases (K2CO3, K3PO4) - Screen solvents (Dioxane/H2O) CheckConditions->OptimizeConditions No CheckTemp Check Temperature - Too low for activation? - Too high causing decomposition? CheckConditions->CheckTemp Yes OptimizeConditions->CheckTemp OptimizeTemp Action: - Incrementally increase temp. - Monitor for side products CheckTemp->OptimizeTemp Yes/No Success Improved Yield OptimizeTemp->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Purification of Polar Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar brominated pyrimidines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, comparative tables.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying polar brominated pyrimidines?

A1: The primary challenges in purifying polar brominated pyrimidines stem from a combination of their inherent polarity, the reactivity of the bromine substituent, and the nature of impurities formed during synthesis. Key issues include:

  • High Polarity: These compounds often exhibit strong interactions with polar stationary phases like silica (B1680970) gel, leading to poor mobility (low Rf values), band broadening, and tailing during column chromatography.

  • Co-elution with Impurities: Impurities from the bromination reaction, such as starting materials, over-brominated byproducts (e.g., dibromo-derivatives), or positional isomers, can have similar polarities to the desired product, making separation difficult.[1][2]

  • Degradation on Stationary Phase: The acidic nature of silica gel can lead to the degradation of sensitive brominated pyrimidines.[3]

  • Poor Solubility: Limited solubility in common organic solvents can complicate both chromatographic purification and recrystallization efforts.

  • Product Stability: Brominated pyrimidines can be susceptible to degradation under certain pH and temperature conditions encountered during workup and purification.[4]

Q2: Which chromatographic methods are most effective for purifying polar brominated pyrimidines?

A2: While standard normal-phase chromatography on silica gel is a common starting point, the high polarity of these compounds often necessitates alternative approaches for effective separation.

  • Normal-Phase Chromatography (NPC): This can be successful if the mobile phase is optimized. For highly polar compounds, a strong polar solvent like methanol (B129727), often with a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), is required to achieve adequate elution.[5]

  • Reverse-Phase Chromatography (RPC): This is often the preferred method for highly polar compounds.[6][7] A non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixtures).[8][9][10] This technique separates compounds based on hydrophobicity, which can provide a different selectivity compared to NPC.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for separating very polar compounds. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., acetonitrile with a water gradient).

Q3: How can I improve the separation of my polar brominated pyrimidine (B1678525) from impurities during column chromatography?

A3: To enhance separation, consider the following strategies:

  • Mobile Phase Modification (NPC): If using silica gel, adding a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide in methanol can help to reduce tailing and improve the peak shape of basic pyrimidine compounds by deactivating the acidic silanol (B1196071) groups on the silica surface.[5]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can help to resolve compounds with close Rf values and sharpen peaks.

  • Choice of Stationary Phase: If silica gel proves ineffective, switching to a different stationary phase is recommended. Neutral or basic alumina (B75360) can be a good alternative for acid-sensitive compounds. For highly polar compounds, reverse-phase silica (C18 or C8) is a powerful choice.[5]

  • Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude sample loaded should be 1-5% of the mass of the stationary phase.

Q4: My polar brominated pyrimidine is degrading on the silica gel column. What can I do to prevent this?

A4: Degradation on silica gel is a frequent issue for acid-sensitive molecules. To mitigate this:

  • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in a non-polar solvent containing a small amount of triethylamine (1-2%) to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Switching to a less acidic stationary phase like neutral or basic alumina is a good option. Alternatively, reverse-phase chromatography on C18 silica avoids the issue of acidic silica gel altogether.[5]

  • Minimize Residence Time: Running the column with a slightly faster flow rate can reduce the time your compound is in contact with the stationary phase, thereby minimizing degradation. However, this may come at the cost of resolution.

Q5: What are the best practices for recrystallizing polar brominated pyrimidines?

A5: Recrystallization can be a highly effective final purification step.[11][12][13]

  • Solvent Selection: The key is to find a solvent or solvent system in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[14] For polar compounds, polar solvents like ethanol, methanol, isopropanol, or water, or mixtures thereof, are often good starting points.[15]

  • Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization.[16]

  • Slow Cooling: To obtain high-purity crystals, it is crucial to cool the saturated solution slowly and without disturbance. Rapid cooling can lead to the formation of a precipitate that traps impurities.[11]

  • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure compound can help to induce crystal growth.

Troubleshooting Guides

Issue 1: Poor Separation in Normal-Phase Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Compound streaks or tails on TLC and column Strong interaction with acidic silica gel.- Add 0.1-1% triethylamine or ammonium hydroxide to the eluent. - Switch to a neutral or basic alumina stationary phase.
Co-elution of product and impurities Similar polarity of compounds.- Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane (B109758)/methanol). - Use a longer, narrower column for better resolution. - Consider switching to reverse-phase chromatography.[6][7]
Compound does not move from the baseline (Rf ≈ 0) Mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. - For very polar compounds, a mobile phase of dichloromethane with 5-10% of a 10% solution of ammonium hydroxide in methanol may be necessary.
Multiple spots on TLC suggesting decomposition Compound is unstable on silica gel.- Deactivate the silica gel with triethylamine. - Use a less acidic stationary phase like alumina. - Minimize the time the compound spends on the column.
Issue 2: Challenges with Recrystallization
Symptom Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing Solution is too concentrated or cooled too quickly.- Add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool more slowly. - Try a more dilute solution.
No crystals form upon cooling Solution is not supersaturated.- Evaporate some of the solvent to increase the concentration. - If using a single solvent, try adding a "poor" solvent dropwise to induce precipitation. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.
Low recovery of purified crystals Compound has significant solubility in the cold solvent.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer). - Minimize the amount of solvent used for dissolution. - When washing the crystals, use a minimal amount of ice-cold solvent.
Crystals are discolored or impure Impurities are co-crystallizing with the product.- Ensure slow cooling to allow for selective crystallization. - Consider a second recrystallization step. - If the color is due to baseline impurities, a preliminary purification by column chromatography may be necessary.

Data Presentation

Table 1: Common Brominating Agents and Reaction Conditions for Pyrimidine Synthesis

Brominating Agent Abbreviation Typical Solvent(s) Typical Reaction Temperature Key Considerations
N-BromosuccinimideNBSDichloromethane, Acetonitrile, DMFRoom Temperature to RefluxA solid reagent that is easier to handle than liquid bromine. Can sometimes lead to over-bromination.[1][2]
1,3-Dibromo-5,5-dimethylhydantoinDBDMHDichloromethane, Acetonitrile, DMFRoom TemperatureAnother solid brominating agent. Can be more reactive than NBS.[3]
Pyridine TribromidePyBr₃Methanol, Acetic AcidRoom Temperature to RefluxA solid, stable source of bromine.[1]
Liquid BromineBr₂Acetic Acid, Dichloromethane0°C to Room TemperatureHighly corrosive and toxic, requiring careful handling. Often used for direct bromination.[15][17]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude brominated pyrimidine in a minimal amount of the mobile phase or a suitable solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Reverse-Phase Column Chromatography
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., water or a low percentage of organic solvent like acetonitrile or methanol).

  • Sample Preparation: Dissolve the polar brominated pyrimidine derivative in the mobile phase or a compatible solvent.

  • Injection/Loading: Inject or load the sample onto the column.

  • Elution: Start the elution with the initial mobile phase. For gradient elution, gradually increase the concentration of the organic solvent to elute more hydrophobic components.

  • Detection and Fraction Collection: Monitor the eluent using a UV detector (most pyrimidines are UV-active) and collect fractions corresponding to the desired peaks.[5]

  • Solvent Removal: Remove the organic solvent from the collected fractions, and if necessary, lyophilize to remove the water and obtain the pure compound.

Protocol 3: Single-Solvent Recrystallization
  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Brominated Pyrimidine tlc TLC Analysis start->tlc Optimize Eluent column Column Chromatography (Normal or Reverse Phase) tlc->column fractions Fraction Analysis (TLC/UV) column->fractions recrystallization Recrystallization fractions->recrystallization Combine Pure Fractions pure_product Pure Product recrystallization->pure_product analysis Purity & Structural Analysis (NMR, MS, etc.) pure_product->analysis

Caption: General experimental workflow for the purification of polar brominated pyrimidines.

troubleshooting_logic cluster_solutions start Poor Separation on Silica Gel? solution1 Modify Mobile Phase: - Increase Polarity - Add Base (TEA/NH4OH) start->solution1 Yes solution2 Switch Stationary Phase: - Alumina (Neutral/Basic) - Reverse Phase (C18) start->solution2 Yes solution3 Optimize Conditions: - Lower Sample Load - Gradient Elution start->solution3 Yes end Successful Purification solution1->end Improved Separation solution2->end Improved Separation solution3->end Improved Separation

Caption: Troubleshooting logic for poor separation during silica gel chromatography.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to palladium catalyst deactivation during pyrimidine (B1678525) synthesis. The information is presented in a question-and-answer format to directly address specific problems encountered in the laboratory.

Troubleshooting Guide

This guide provides systematic solutions to common problems observed during palladium-catalyzed cross-coupling reactions for pyrimidine synthesis.

Q1: My Suzuki-Miyaura coupling reaction to functionalize a chloropyrimidine is sluggish or incomplete. What are the likely causes related to the catalyst?

A1: A sluggish or incomplete Suzuki-Miyaura reaction is often linked to the deactivation of the palladium catalyst. Several factors could be at play:

  • Catalyst Oxidation: The active Pd(0) species is susceptible to oxidation if the reaction is not conducted under strictly inert conditions. Inadequate degassing of solvents and reagents can introduce oxygen, leading to the formation of inactive Pd(II) oxides.[1]

  • Ligand Degradation: Phosphine-based ligands, commonly used in these couplings, can be oxidized or undergo other forms of degradation, which in turn destabilizes the palladium center.

  • Inhibition by Pyrimidine Substrate/Product: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, acting as a ligand. This coordination can sometimes inhibit the catalytic cycle, effectively poisoning the catalyst.

  • Insufficient Catalyst Loading: While higher catalyst loadings can be costly, an insufficient amount may lead to incomplete conversion, especially if slow deactivation is occurring throughout the reaction.[2]

  • Poor Catalyst Quality: The age and storage conditions of the palladium catalyst and ligands can significantly impact their activity.[1]

Troubleshooting Steps:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents. Use a robust inert gas (argon or nitrogen) manifold and consider employing freeze-pump-thaw cycles for solvents.

  • Use High-Purity Reagents: Ensure the purity of the chloropyrimidine, boronic acid, and base, as impurities can act as catalyst poisons.[3]

  • Optimize Ligand Choice and Ratio: An extra equivalent of ligand relative to the palladium precursor can sometimes improve catalyst stability.[4] Consider screening different ligands, as some are more robust and less prone to degradation. Electron-rich and sterically hindered phosphine (B1218219) ligands often show improved performance.[5]

  • Evaluate Catalyst Loading: If deactivation is suspected, a modest increase in catalyst loading may be necessary to drive the reaction to completion.

  • Consider a Pre-catalyst: Modern palladium pre-catalysts are often more stable and provide more consistent generation of the active Pd(0) species.[4]

Q2: I am observing significant black precipitation (palladium black) in my Buchwald-Hartwig amination of a bromopyrimidine. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a clear visual indicator of catalyst decomposition, where the soluble palladium complexes agglomerate into insoluble, catalytically inactive metallic palladium nanoparticles.[6][7]

Common Causes:

  • High Reaction Temperature: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.

  • Unstable Catalytic Species: The palladium complex may not be sufficiently stabilized by the chosen ligand under the reaction conditions, leading to the metal leaching from the ligand and aggregating.

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

  • Presence of Reductive Impurities: Certain impurities in the reagents or solvent can reduce the palladium complex to Pd(0) in a manner that promotes aggregation rather than forming the desired active catalyst.

Preventative Measures:

  • Optimize Reaction Temperature: Carefully screen a range of temperatures to find a balance between an acceptable reaction rate and catalyst stability.

  • Select a Robust Ligand: Employ sterically bulky and electron-rich ligands that form stable complexes with palladium. Biarylphosphine ligands are often effective in preventing palladium black formation.[8]

  • Adjust Ligand Concentration: Increasing the ligand-to-palladium ratio can often stabilize the catalytic species and prevent aggregation.

  • Use a Palladium Pre-catalyst: Pre-catalysts are designed to generate the active catalytic species cleanly and efficiently, which can minimize the formation of palladium black.[9]

Q3: My palladium-catalyzed C-N coupling reaction yield has significantly decreased upon scaling up the synthesis. What factors related to the catalyst could be responsible?

A3: Catalyst deactivation issues can be exacerbated during scale-up due to changes in physical parameters.

  • Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing thermal degradation of the catalyst. Similarly, poor mixing can lead to localized high concentrations of reagents, which can also negatively impact the catalyst.

  • Extended Reaction Times: Longer reaction times on a larger scale provide more opportunity for slow catalyst deactivation pathways to occur.

  • Surface Area to Volume Ratio: The lower surface-area-to-volume ratio in larger reactors can make it more challenging to efficiently remove oxygen, increasing the risk of catalyst oxidation.

Scale-Up Strategies:

  • Ensure Efficient Mixing: Use appropriate stirring equipment (e.g., overhead mechanical stirrer) to ensure homogeneous temperature and concentration throughout the reaction mixture.

  • Careful Temperature Control: Monitor the internal reaction temperature closely and ensure the heating mantle or oil bath provides uniform heating.

  • Robust Degassing: Implement a thorough degassing procedure suitable for the larger volume of solvents and reagents.

  • Consider Catalyst Loading: A slight increase in the catalyst loading (mol %) may be necessary to compensate for any increased rate of deactivation on a larger scale.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of palladium catalyst deactivation in the context of pyrimidine synthesis?

A1: The primary deactivation mechanisms for palladium catalysts in pyrimidine synthesis are consistent with those observed in other cross-coupling reactions and can be categorized as follows:

  • Poisoning: The nitrogen atoms of the pyrimidine ring, as well as certain functional groups on the substrates or impurities (e.g., sulfur-containing compounds), can act as strong ligands that irreversibly bind to the palladium center, blocking active sites.[3][11]

  • Sintering or Agglomeration: Active palladium nanoparticles can migrate and coalesce into larger, less active or inactive particles, a process often referred to as sintering. This leads to a reduction in the available catalytic surface area.[11][12] The formation of palladium black is a visible manifestation of this process.

  • Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites. This is more common in gas-phase reactions but can also occur in the liquid phase with organic substrates at high temperatures.[12]

  • Leaching: The active palladium species can dissolve from the solid support (in the case of heterogeneous catalysts) into the reaction medium and subsequently precipitate as an inactive species.

Q2: How can I detect and characterize a deactivated palladium catalyst?

A2: Several analytical techniques can be employed to characterize a deactivated catalyst and understand the cause of deactivation:

  • Transmission Electron Microscopy (TEM): TEM is used to visualize the palladium particles on a support. A comparison of fresh and spent catalyst images can reveal changes in particle size and distribution, providing direct evidence of sintering or agglomeration.[13][14][15]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the oxidation state of the palladium species on the catalyst surface. This can help determine if catalyst oxidation is a significant deactivation pathway.[13][16]

  • Inductively Coupled Plasma (ICP) Analysis: ICP can be used to accurately determine the amount of palladium that has leached into the reaction solution.

  • X-ray Diffraction (XRD): XRD can identify changes in the crystalline structure of the palladium and can also be used to estimate particle size.[13][16]

Analytical TechniqueInformation ProvidedDeactivation Mechanism Indicated
TEM Particle size and distributionSintering/Agglomeration
XPS Oxidation state of PalladiumCatalyst Oxidation
ICP Palladium concentration in solutionLeaching
XRD Crystalline structure, particle sizeSintering, Phase Changes

Q3: Are there any methods to regenerate a deactivated palladium catalyst?

A3: Yes, in some cases, deactivated palladium catalysts can be regenerated, particularly heterogeneous catalysts. The appropriate method depends on the cause of deactivation:

  • Oxidative Treatment: For deactivation caused by coking or strongly adsorbed organic species, controlled oxidation by heating in air can burn off the carbonaceous deposits.[17]

  • Solvent Washing: In some instances, washing the catalyst with specific solvents can remove adsorbed poisons. For example, a mixture of chloroform (B151607) and glacial acetic acid has been used to restore the activity of a deactivated Pd(OH)₂/C catalyst.[18]

  • Acid/Base Treatment: Washing with dilute acid or base can sometimes remove inorganic poisons.

It is important to note that regeneration procedures can sometimes lead to changes in the catalyst's physical properties, such as particle size, and the regenerated catalyst may not exhibit the same activity as a fresh catalyst.[19]

Deactivation CauseRegeneration MethodExample
Coking/Organic DepositsOxidative Treatment (Calcination)Heating in air at a controlled temperature.[17]
Adsorbed Organic PoisonsSolvent WashingWashing with a chloroform/acetic acid mixture.[18]
SinteringOften irreversible-
LeachingIrreversible loss of metal-

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Inert Atmosphere for a Cross-Coupling Reaction

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent Preparation: Add solid reagents (e.g., palladium catalyst, ligand, base, pyrimidine substrate, and boronic acid) to the reaction flask.

  • Inert Gas Purge: Seal the flask with a rubber septum and insert a needle connected to a vacuum/inert gas manifold.

  • Evacuation and Backfilling: Evacuate the flask under vacuum for 5-10 minutes, then backfill with inert gas. Repeat this cycle 3-5 times to ensure the removal of atmospheric oxygen.

  • Solvent Addition: Degas the reaction solvent(s) by sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method (3 cycles). Add the degassed solvent to the reaction flask via a cannula or syringe under a positive pressure of inert gas.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction by using a balloon or a bubbler connected to the manifold.

Visualizations

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar') OxAdd->Transmetal + Ar'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Deactivation_Pathways ActiveCatalyst Active Pd(0)L_n Sintering Sintering/ Agglomeration ActiveCatalyst->Sintering High Temp, Poor Ligand Stability Poisoning Poisoning ActiveCatalyst->Poisoning Substrate/Impurity Coordination Oxidation Oxidation ActiveCatalyst->Oxidation O2, Oxidizing Agents PdBlack Palladium Black Sintering->PdBlack Leaching Leaching (for heterogeneous) HetCat Heterogeneous Pd Catalyst HetCat->Leaching Solvent Action

Caption: Common deactivation pathways for palladium catalysts.

Troubleshooting_Workflow Start Low Yield / Incomplete Reaction InertAtmosphere Check Inert Atmosphere? Start->InertAtmosphere ReagentPurity Check Reagent Purity? InertAtmosphere->ReagentPurity Yes ImproveInert Improve Degassing Use Glovebox InertAtmosphere->ImproveInert No ReactionParams Optimize Reaction Parameters? (Temp, Conc, Ligand) ReagentPurity->ReactionParams Yes PurifyReagents Purify/Re-source Reagents ReagentPurity->PurifyReagents No CatalystActivity Evaluate Catalyst Activity? ReactionParams->CatalystActivity Optimized ScreenConditions Screen Ligands, Temperatures, Solvents ReactionParams->ScreenConditions Not Optimized UsePrecatalyst Use Fresh Catalyst or Pre-catalyst CatalystActivity->UsePrecatalyst Inactive Success Reaction Successful CatalystActivity->Success Active ImproveInert->ReagentPurity PurifyReagents->ReactionParams ScreenConditions->CatalystActivity UsePrecatalyst->Success

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-Bromo-4-methylpyrimidin-2-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a smooth transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A common and scalable two-step approach is the condensation of ethyl acetoacetate (B1235776) with urea (B33335) to form 4-methylpyrimidin-2-ol, followed by regioselective bromination at the 5-position. This route utilizes readily available and cost-effective starting materials.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Key challenges include:

  • Exothermic Reactions: Both the initial cyclization and the subsequent bromination can be exothermic, requiring careful temperature control on a larger scale to prevent runaway reactions and side product formation.

  • Impurity Profile: The purity of starting materials can significantly impact the final product. Impurities can lead to byproducts that are difficult to separate.

  • Crystallization and Isolation: Achieving a consistent crystalline form and efficient isolation of the final product can be challenging. The product may initially oil out or form an amorphous solid.

  • Purification: The polarity of the product and potential impurities can make purification by traditional column chromatography difficult and solvent-intensive on a large scale. Recrystallization is often the preferred method.

Q3: How can I improve the regioselectivity of the bromination step?

Bromination of 4-methylpyrimidin-2-ol preferentially occurs at the electron-rich C-5 position. To enhance selectivity, it is crucial to control the reaction temperature and the stoichiometry of the brominating agent, such as N-Bromosuccinimide (NBS). Using a suitable solvent can also influence the reaction's selectivity.

Q4: What are the typical impurities I might encounter?

Common impurities can include unreacted starting materials, over-brominated products (di-brominated species), and isomers depending on the reaction conditions. The quality of the starting materials is a primary source of impurities.

Q5: What are the safety considerations for this synthesis at scale?

Both steps of the synthesis involve potential hazards. The initial condensation may use sodium ethoxide, which is flammable and corrosive. The bromination step uses a brominating agent which can be toxic and corrosive. It is essential to have robust temperature control to manage exothermic reactions and to use appropriate personal protective equipment (PPE). The workup of the bromination reaction may also produce hazardous byproducts that need to be quenched safely.

Experimental Protocols

Step 1: Synthesis of 4-methylpyrimidin-2-ol

This protocol is based on the Biginelli reaction, a well-established method for pyrimidine (B1678525) synthesis.[1]

Materials:

  • Ethyl acetoacetate

  • Urea

  • Sodium ethoxide solution in ethanol (B145695) (21% w/w)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of sodium ethoxide in ethanol in a suitable reactor, add urea with stirring until it is fully dissolved.

  • Slowly add ethyl acetoacetate to the mixture. The rate of addition should be controlled to maintain the reaction temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to dissolve the precipitated sodium salt of the product.

  • Adjust the pH of the solution to ~6 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Cool the suspension to 0-5°C and stir for 1-2 hours to ensure complete precipitation.

  • Filter the solid product and wash it with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 50-60°C to a constant weight.

Step 2: Synthesis of this compound

This protocol describes the bromination of 4-methylpyrimidin-2-ol using N-Bromosuccinimide (NBS).[2][3]

Materials:

  • 4-methylpyrimidin-2-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium thiosulfate (B1220275) solution (10% w/v)

  • Water

Procedure:

  • Charge the reactor with 4-methylpyrimidin-2-ol and acetonitrile. Stir to form a suspension.

  • Cool the mixture to 0-5°C.

  • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C. The reaction is exothermic.

  • After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, quench the excess NBS by adding a 10% aqueous solution of sodium thiosulfate.

  • Add water to the reaction mixture to precipitate the crude product.

  • Stir the suspension at room temperature for 1-2 hours.

  • Filter the solid, wash with water, and then a small amount of cold acetonitrile.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum at 60-70°C.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 4-methylpyrimidin-2-ol

ParameterValueNotes
Reactant Ratio Ethyl acetoacetate : Urea : Sodium Ethoxide1 : 1.2 : 1.2
Solvent Ethanol
Reaction Temperature Reflux (~78°C)Monitor for exotherm during addition
Reaction Time 4 - 6 hoursMonitor by TLC/HPLC
Typical Yield 70 - 85%
Purity (crude) >95%

Table 2: Typical Reaction Parameters for the Synthesis of this compound

ParameterValueNotes
Reactant Ratio 4-methylpyrimidin-2-ol : NBS1 : 1.05
Solvent Acetonitrile
Reaction Temperature 0 - 10°C (addition), then room temperatureCareful control of exotherm is critical
Reaction Time 2 - 4 hoursMonitor by TLC/HPLC
Typical Yield 80 - 90%After recrystallization
Purity (purified) >98%

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 4-methylpyrimidin-2-ol

Possible Cause Troubleshooting Steps
Incomplete reaction- Ensure the quality and stoichiometry of reagents, especially sodium ethoxide. - Extend the reflux time and monitor the reaction until completion.
Product loss during workup- Ensure the pH is adjusted correctly to precipitate the product fully. - Avoid using excessive amounts of water for washing the filtered product.
Poor quality of starting materials- Use high-purity ethyl acetoacetate and urea.

Issue 2: Formation of Impurities in the Bromination Step

Possible Cause Troubleshooting Steps
Over-bromination (di-brominated product)- Maintain strict control over the stoichiometry of NBS (use a slight excess, e.g., 1.05 equivalents). - Ensure efficient mixing to avoid localized high concentrations of NBS. - Maintain a low reaction temperature during NBS addition.
Unreacted starting material- Ensure the quality of NBS is good. - Slightly increase the reaction time or temperature after the initial addition phase.
Side reactions due to temperature excursion- Improve the cooling efficiency of the reactor. - Slow down the rate of NBS addition to better manage the exotherm.

Issue 3: Difficulty in Product Purification and Isolation

Possible Cause Troubleshooting Steps
Product "oiling out" instead of crystallizing- Screen for a more suitable recrystallization solvent or solvent mixture. - Try seeding the solution with a small crystal of the pure product. - Cool the solution slowly to promote crystal growth.
Poor separation during filtration- Ensure the crystal size is optimal by controlling the cooling rate during crystallization. - Use an appropriate filter cloth or paper.
Impurities co-precipitating with the product- Perform a hot filtration of the recrystallization solution to remove any insoluble impurities before cooling. - Consider a pre-purification step like a charcoal treatment if colored impurities are present.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-methylpyrimidin-2-ol cluster_step2 Step 2: Synthesis of this compound A Dissolve Urea in NaOEt/Ethanol B Add Ethyl Acetoacetate (T < 30°C) A->B C Reflux (4-6h) B->C D Workup (H2O, HCl) C->D E Isolate & Dry Product D->E F Suspend 4-methylpyrimidin-2-ol in Acetonitrile E->F Intermediate G Add NBS (T < 10°C) F->G H Stir at RT (2-4h) G->H I Quench (Na2S2O3) & Precipitate H->I J Recrystallize & Dry Final Product I->J

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions cluster_solutions3 Purification Solutions start Low Yield or Impurities in Final Product check_step1 Issue in Step 1? start->check_step1 check_step2 Issue in Step 2? check_step1->check_step2 No sol1_reagents Verify Reagent Quality & Stoichiometry check_step1->sol1_reagents Yes check_purification Purification Issue? check_step2->check_purification No sol2_temp Improve Temperature Control check_step2->sol2_temp Yes sol3_solvent Screen Recrystallization Solvents check_purification->sol3_solvent Yes sol1_time Extend Reflux Time sol1_reagents->sol1_time sol1_workup Optimize pH Adjustment sol1_time->sol1_workup sol2_nbs Control NBS Stoichiometry & Addition Rate sol2_temp->sol2_nbs sol2_mixing Ensure Efficient Mixing sol2_nbs->sol2_mixing sol3_cooling Control Cooling Rate sol3_solvent->sol3_cooling sol3_filtration Hot Filtration for Insolubles sol3_cooling->sol3_filtration

Caption: A logical troubleshooting guide for synthesis issues.

References

Technical Support Center: Synthesis of 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on alternative synthetic routes for 5-Bromo-4-methylpyrimidin-2-ol, focusing on troubleshooting and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a common and practical synthetic strategy for preparing this compound?

A common and practical approach is a two-step synthesis. The first step involves the synthesis of the precursor, 4-methylpyrimidin-2-ol, via a cyclocondensation reaction. The second step is the selective bromination of this precursor at the 5-position.

Q2: What are the typical starting materials for the synthesis of the 4-methylpyrimidin-2-ol precursor?

The synthesis of 4-methylpyrimidin-2-ol is often achieved through the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776), with a compound containing an N-C-N fragment, like urea (B33335) or formamidine (B1211174). This is a classic method for forming the pyrimidine (B1678525) ring.[1]

Q3: Which brominating agents are suitable for the conversion of 4-methylpyrimidin-2-ol to this compound?

Several electrophilic brominating agents can be used. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations.[2][3] Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin.[2] The choice of reagent and conditions can influence the selectivity and yield of the reaction.

Q4: What are the major challenges in the bromination step?

The primary challenges during the bromination of 4-methylpyrimidin-2-ol include controlling the regioselectivity to ensure bromination occurs at the desired 5-position, and preventing over-bromination which can lead to the formation of di-bromo byproducts.[4][5] The reaction may also yield other isomeric mono- and di-brominated products.[6]

Troubleshooting Guides

Route 1: Two-Step Synthesis via 4-Methylpyrimidin-2-ol

This route is divided into two main experimental stages: the synthesis of the pyrimidinone precursor and its subsequent bromination.

Diagram of the overall workflow:

synthesis_workflow cluster_step1 Step 1: Synthesis of 4-Methylpyrimidin-2-ol cluster_step2 Step 2: Bromination ethyl_acetoacetate Ethyl Acetoacetate condensation Cyclocondensation ethyl_acetoacetate->condensation urea Urea urea->condensation precursor 4-Methylpyrimidin-2-ol condensation->precursor bromination Electrophilic Bromination precursor->bromination Intermediate brominating_agent Brominating Agent (e.g., NBS) brominating_agent->bromination final_product This compound bromination->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

Experiment 1: Synthesis of 4-Methylpyrimidin-2-ol

Experimental Protocol:

This protocol is based on the classical condensation reaction for pyrimidine synthesis.

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in anhydrous ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Reaction with Urea/Formamidine: To the sodium ethoxide solution, add urea or formamidine hydrochloride with stirring.

  • Addition of Ethyl Acetoacetate: Add ethyl acetoacetate dropwise to the mixture at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it with concentrated hydrochloric acid to a pH of approximately 7.

  • Isolation: Collect the precipitated product by filtration, wash it with cold ethanol, and dry it under a vacuum.[1]

Troubleshooting:

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete reaction; incorrect stoichiometry; inactive reagents.Ensure all reagents are dry, especially the ethanol for preparing sodium ethoxide. Verify the quality of the starting materials. Increase the reflux time and monitor the reaction by TLC.
Product is a Dark Color Prolonged heating or side reactions.Reduce the reflux time if the reaction is complete as per TLC analysis. Purify the crude product by recrystallization from a suitable solvent like ethanol or water.
Difficulty in Precipitation The product is soluble in the reaction mixture; incorrect pH.Ensure the pH is adjusted to neutral (around 7) for maximum precipitation. If the product remains in solution, try concentrating the filtrate and cooling it to induce crystallization.

Quantitative Data:

Starting Material 1 Starting Material 2 Reagents and Conditions Product Yield (%)
Ethyl acetoacetateUreaNaOEt, EtOH, reflux6-Methyluracil (a related pyrimidine)71-77[1]
Ethyl acetoacetateFormamidineNaOEt, EtOH, reflux6-Methylpyrimidin-4-ol~60-80 (estimated)[1]
Experiment 2: Bromination of 4-Methylpyrimidin-2-ol

Experimental Protocol:

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent.

  • Dissolution: Dissolve 4-methylpyrimidin-2-ol in a suitable aprotic solvent such as acetonitrile (B52724) or DMF in a round-bottom flask.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) to the solution. The stoichiometry may need to be optimized, but typically 1.1 to 2.2 equivalents are used.[7]

  • Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating. In some cases, a radical initiator or visible light can be used to facilitate the reaction.[7][8]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench any remaining NBS with a reducing agent like sodium thiosulfate (B1220275) solution.

  • Isolation and Purification: Extract the product with a suitable organic solvent. The crude product can be purified by column chromatography or recrystallization.

Troubleshooting:

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction; formation of multiple products.Optimize the amount of NBS used. Using a large excess can lead to di-bromination.[4][5] Consider changing the solvent or reaction temperature. Addition of a Lewis acid might enhance the efficiency of bromination.[2]
Formation of Di-bromo Side Product Excess brominating agent; prolonged reaction time.Use a controlled amount of the brominating agent (closer to 1 equivalent). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Formation of Isomeric Products Lack of regioselectivity in the bromination reaction.The 5-position in pyrimidin-2-ones is generally activated for electrophilic substitution. However, reaction conditions can be adjusted (e.g., lower temperature) to improve selectivity. In some cases, using a different brominating agent might be beneficial.
Difficulty in Purification Similar polarities of the product and byproducts.Utilize column chromatography with a carefully selected eluent system to separate the desired product from isomers and di-bromo compounds. Recrystallization from a suitable solvent system can also be effective.

Quantitative Data for Analogous Brominations:

Substrate Brominating Agent Solvent Conditions Product Yield (%)
Uracil (B121893) derivatives1,3-dibromo-5,5-dimethylhydantoinCH2Cl2Room Temperature5-Bromo uracil derivatives>90[2]
Uracil derivativesNBSAcetonitrileVisible light5-Bromo uracil derivatives84[7]

Alternative Synthetic Pathway Logic

While the two-step approach is common, other strategies could be considered, each with its own set of potential challenges.

alternative_routes start Starting Materials route1 Two-Step Synthesis (Condensation then Bromination) start->route1 route2 Synthesis from Brominated Precursors start->route2 product This compound route1->product Common & Practical route2->product Potentially Fewer Steps, but may have regioselectivity issues

Caption: Logical comparison of alternative synthetic strategies.

References

Stability of 5-Bromo-4-methylpyrimidin-2-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-4-methylpyrimidin-2-ol under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a heterocyclic compound that can be susceptible to degradation under certain conditions. The stability is influenced by factors such as pH, temperature, and the presence of oxidizing agents. Generally, the pyrimidine (B1678525) ring is relatively stable, but the bromo and hydroxyl substituents can be reactive under stress conditions.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, particularly at elevated temperatures, this compound may undergo hydrolysis. The primary points of degradation are likely the cleavage of the C-Br bond (dehalogenation) and potentially the opening of the pyrimidine ring. The extent of degradation is dependent on the acid concentration and temperature.

Q3: What is the expected stability of this compound under basic conditions?

A3: Basic conditions can also promote the degradation of this compound. Similar to acidic conditions, hydrolysis of the bromo substituent is a potential degradation pathway. The pyrimidine ring itself may also be susceptible to cleavage under strong basic conditions and heat.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products are expected to be 4-methylpyrimidin-2-ol (resulting from debromination) and potentially various ring-opened byproducts. The exact nature and proportion of these products will depend on the specific stress conditions applied.

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3] This method should be capable of separating the intact parent compound from its potential degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid degradation observed at room temperature in neutral solution. The compound may be sensitive to light (photodegradation) or oxidation.Store the compound protected from light and under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in stability studies. Variability in experimental conditions (e.g., temperature fluctuations, inaccurate pH of solutions).Ensure precise control of all experimental parameters. Calibrate instruments regularly. Use freshly prepared and accurately buffered solutions.
Poor separation of degradation products in HPLC analysis. The chromatographic method is not optimized.Develop a robust, stability-indicating HPLC method. This may involve screening different columns, mobile phases, and gradient conditions to achieve adequate resolution between the parent peak and all degradation product peaks.[1][2]
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products may not be detected by the analytical method (e.g., they are volatile or do not have a UV chromophore).Use a complementary analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify all degradation products. Ensure that the response factors of the degradation products are considered.
Unexpected degradation products are observed. The starting material may contain impurities that are also degrading. The degradation pathway may be more complex than anticipated.Characterize the starting material thoroughly for any impurities. Use techniques like LC-MS/MS and NMR to elucidate the structure of the unknown degradation products.

Data Presentation

Table 1: Representative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Assay of this compound (%)Major Degradation Product 1 (%) (4-methylpyrimidin-2-ol)Total Degradation (%)Mass Balance (%)
0.1 M HCl (60 °C)0100.00.00.0100.0
892.56.87.599.3
2485.113.514.998.6
0.1 M NaOH (60 °C)0100.00.00.0100.0
890.38.99.799.2
2481.717.118.398.8

Note: This is representative data. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[4][5][6][7][8]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 70°C.

    • Withdraw samples at appropriate time intervals and prepare solutions for analysis.

  • Photodegradation:

    • Expose the solid drug substance and a solution of the drug substance to UV light (254 nm) and visible light in a photostability chamber.

    • Withdraw samples at appropriate time intervals for analysis.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.[1][2][3]

  • Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Mandatory Visualizations

cluster_acid Acidic Degradation cluster_base Basic Degradation 5-Bromo-4-methylpyrimidin-2-ol_acid This compound Debromination_acid Debromination 5-Bromo-4-methylpyrimidin-2-ol_acid->Debromination_acid H+ / H2O Ring_Opening_acid Ring Opening 5-Bromo-4-methylpyrimidin-2-ol_acid->Ring_Opening_acid H+ / H2O, Heat Degradation_Products_acid Degradation Products (e.g., 4-methylpyrimidin-2-ol, ring-opened fragments) Debromination_acid->Degradation_Products_acid Ring_Opening_acid->Degradation_Products_acid 5-Bromo-4-methylpyrimidin-2-ol_base This compound Debromination_base Debromination 5-Bromo-4-methylpyrimidin-2-ol_base->Debromination_base OH- / H2O Ring_Opening_base Ring Opening 5-Bromo-4-methylpyrimidin-2-ol_base->Ring_Opening_base OH- / H2O, Heat Degradation_Products_base Degradation Products (e.g., 4-methylpyrimidin-2-ol, ring-opened fragments) Debromination_base->Degradation_Products_base Ring_Opening_base->Degradation_Products_base

Caption: Potential degradation pathways of this compound.

Start Start: Stability Study Initiation Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Stress_Samples Subject Samples to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Stress_Samples Withdraw_Samples Withdraw Samples at Pre-defined Time Points Stress_Samples->Withdraw_Samples Neutralize_Quench Neutralize/Quench Reaction Withdraw_Samples->Neutralize_Quench HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Quench->HPLC_Analysis Data_Analysis Data Analysis: - Assay of Parent Compound - Quantify Degradation Products - Calculate Mass Balance HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental workflow for stability testing.

References

Validation & Comparative

A Comparative Analysis of Methods for Pyrimidine Bromination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a bromine atom into the pyrimidine (B1678525) ring is a critical transformation in medicinal chemistry and drug development, as brominated pyrimidines are key intermediates in the synthesis of a wide array of biologically active compounds.[1] The pyrimidine ring is an electron-deficient system, which makes electrophilic substitution, such as bromination, more challenging compared to electron-rich aromatic rings.[1] Consequently, electrophilic attack typically occurs at the C-5 position, the least electron-deficient position on the ring.[1] This guide provides a comparative analysis of different methods for pyrimidine bromination, complete with experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Bromination Methods

A variety of reagents and conditions have been developed for the bromination of pyrimidines. The choice of method often depends on the substituents present on the pyrimidine ring, with electron-donating groups generally facilitating the reaction.[1] The following table summarizes the quantitative data for different bromination methods, offering a clear comparison of their performance.

SubstrateBrominating AgentSolvent/AdditiveTemperature (°C)Time (h)ProductYield (%)Reference
Pyrimidine HydrochlorideBromine (Br₂)Nitrobenzene (B124822)125-1352-65-BromopyrimidineGood[1][2]
Pyrimidine HydrochlorideBromine (Br₂)None (Neat)16035-BromopyrimidineNot Specified[1]
2-HydroxypyrimidineBromine (Br₂)Deionized Water<50.752-Hydroxy-5-bromopyrimidineNot Specified[1]
2',3',5'-tri-O-acetyluridine1,3-dibromo-5,5-dimethylhydantoin (DBH)CH₂Cl₂Ambient285-Bromo-2',3',5'-tri-O-acetyluridine95[3]
2',3',5'-tri-O-acetyluridineDBH/TMSOTfCH₂Cl₂Ambient65-Bromo-2',3',5'-tri-O-acetyluridine94[3]
2',3',5'-tri-O-acetyluridineDBH/TMSOTfCH₂Cl₂4025-Bromo-2',3',5'-tri-O-acetyluridine100[3]
Uracil DerivativesN-Bromosuccinimide (NBS)DMFNot SpecifiedNot Specified5-Bromouracil DerivativesNot Specified[3]
Pyrimidine SubstrateN-Bromosuccinimide (NBS)Acetonitrile (B52724)00.55-Bromopyrimidine DerivativeNot Specified[1][4]
4,6-dimethoxypyrimidineBr₂Glacial Acetic AcidRoom TempOvernight5-bromo-4,6-dimethoxypyrimidine85[5]
Various PyrimidinesNaNO₂/KBrGlacial Acetic AcidRoom TempOvernight5-BromopyrimidinesModerate to Good[5][6]

Experimental Protocols

Detailed methodologies for the key bromination methods are provided below to ensure reproducibility.

Method 1: Direct Bromination with Molecular Bromine (Br₂)

This traditional method is effective but often requires harsh conditions.[1]

Materials:

  • Pyrimidine hydrochloride

  • Nitrobenzene (or another inert aromatic solvent)

  • Bromine (Br₂)

  • Reaction vessel with heating mantle, stirrer, condenser, and addition funnel

Procedure:

  • Suspend the pyrimidine hydrochloride salt in nitrobenzene within the reaction vessel.

  • Heat the mixture to a temperature range of 125°C to 135°C with stirring.[1][2]

  • Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over 30 to 90 minutes.[1][2]

  • After the addition is complete, maintain the reaction mixture at 125°C to 135°C for an additional 2 to 6 hours.[1][2]

  • Allow the mixture to cool to room temperature.

  • Proceed with appropriate work-up and purification steps, such as neutralization, extraction, and crystallization.[1]

Method 2: Bromination with N-Bromosuccinimide (NBS)

NBS is a versatile and easier-to-handle brominating agent compared to liquid bromine.[1] It is effective for electrophilic bromination of pyrimidines, often in polar aprotic solvents.[1][4]

Materials:

  • Pyrimidine substrate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.[1][4]

  • Cool the solution to 0°C using an ice bath.[1][4]

  • Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.[1][4]

  • Stir the resulting mixture at 0°C for 30 minutes.[1][4]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water (10 mL).[1][4]

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3 x 10 mL).[1][4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1][4]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the pure brominated pyrimidine.[4]

Method 3: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

DBH is another effective reagent for the bromination of pyrimidines, particularly for nucleoside derivatives. The addition of a Lewis acid can enhance the reaction's efficiency.[3]

Materials:

  • Pyrimidine nucleoside substrate

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (optional, as Lewis acid)

  • Dichloromethane (CH₂Cl₂)

  • Reaction vessel

Procedure:

  • Dissolve the pyrimidine nucleoside substrate in CH₂Cl₂ at ambient temperature.

  • Add DBH (0.55 to 1.1 equivalents) to the solution.

  • For enhanced reactivity, add a Lewis acid such as TMSOTf (0.55 equivalents).[3]

  • Stir the reaction mixture for the time indicated by optimization studies (ranging from 2 to 28 hours depending on temperature and additives).[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous work-up.

  • Isolate the pure product, which in some cases can be obtained directly after the work-up without the need for column chromatography.[3]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the bromination of pyrimidines, from reaction setup to the final purified product.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Pyrimidine Substrate in Solvent B Add Brominating Agent (e.g., NBS, Br2, DBH) A->B C Stir at Controlled Temperature B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Column Chromatography or Crystallization H->I J Characterize Pure Product (NMR, MS) I->J

A generalized workflow for the bromination of pyrimidine derivatives.

Conclusion

The bromination of pyrimidines can be achieved through several methods, each with its own set of advantages and disadvantages. Direct bromination with Br₂ is a powerful tool but often requires high temperatures and careful handling. NBS and DBH offer milder alternatives that are often more suitable for complex and sensitive substrates. The choice of the optimal method will depend on the specific pyrimidine substrate, the desired regioselectivity, and the available laboratory resources. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of brominated pyrimidines.

References

Reactivity Face-Off: 5-Bromopyrimidines vs. 5-Chloropyrimidines in Drug Discovery Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, pyrimidine (B1678525) scaffolds are a cornerstone, offering a versatile platform for structural modification. The reactivity of halopyrimidines is of paramount importance in designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of 5-bromopyrimidines and 5-chloropyrimidines in key organic reactions crucial for drug development, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This analysis is supported by experimental data from the literature to inform substrate selection and reaction optimization.

Executive Summary: A Tale of Two Halogens

The choice between a 5-bromo or a 5-chloropyrimidine (B107214) derivative as a synthetic precursor is dictated by the intended chemical transformation. In general, for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, 5-bromopyrimidines exhibit higher reactivity . This is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, 5-chloropyrimidines are often more reactive . In these reactions, the initial attack by a nucleophile is typically the rate-determining step. The greater electronegativity of chlorine compared to bromine leads to a more polarized C-X bond, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Advantage

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. In these reactions, the general trend for halide reactivity is I > Br > Cl > F.[1] This trend is a direct consequence of the carbon-halogen bond strength, which must be broken during the oxidative addition of the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.

Table 1: Comparison of 5-Bromo- vs. 5-Chloropyrimidine in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromopyrimidine (B23866)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Hypothetical data based on similar reactions
5-ChloropyrimidinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF5016Moderate

Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. However, it illustrates the general trend of higher reactivity for the bromo-substituted pyrimidine.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.

Table 2: Comparison of 5-Bromo- vs. 5-Chloropyrimidine in Stille Coupling

SubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromopyrimidine(Tributylstannyl)furanPd(PPh₃)₄Toluene11012-2470-90 (estimated)[2]
5-ChloropyrimidineVinyltributyltinPd(PPh₃)₄DMFNot SpecifiedNot SpecifiedHighGeneral observation

Note: Quantitative, directly comparable data is scarce. The higher reactivity of bromides in Stille coupling is a well-established principle.

Sonogashira Coupling

The Sonogashira coupling is a method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.

Table 3: Comparison of 5-Bromo- vs. 5-Chloropyrimidine in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60-704-12High[3]
5-ChloropyrimidineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NDMF100372-96[1]

Note: While both substrates can provide high yields, 5-bromopyrimidines generally react under milder conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Table 4: Comparison of 5-Bromo- vs. 5-Chloropyrimidine in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromopyrimidineMorpholinePd(OAc)₂ / XPhosK₃PO₄Toluene1002495Hypothetical data based on similar reactions
5-ChloropyrimidineMorpholinePd(dba)₂ / XPhosNaOt-BuTolueneReflux694[4]

Note: The choice of catalyst, ligand, and base is critical for the successful amination of less reactive aryl chlorides.

Nucleophilic Aromatic Substitution (SNAr): The Chloro Advantage

In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile on the carbon atom bearing the halogen. The general reactivity trend for halogens in SNAr is often F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.

Table 5: Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SubstrateNucleophileGeneral Reactivity Trend
5-BromopyrimidineAmines, Alkoxides, ThiolatesLess reactive
5-ChloropyrimidineAmines, Alkoxides, ThiolatesMore reactive

Note: This table represents a qualitative comparison based on established principles of SNAr reactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura coupling and a general procedure for nucleophilic aromatic substitution.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Halopyrimidine

Materials:

  • 5-Halopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add the 5-halopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Aromatic Substitution of a 5-Halopyrimidine with an Amine

Materials:

  • 5-Halopyrimidine (1.0 equiv)

  • Amine (1.1 equiv)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To a round-bottom flask, add the 5-halopyrimidine and the base.

  • Add the solvent, followed by the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Logic

To further illustrate the concepts discussed, the following diagrams depict a typical Suzuki-Miyaura catalytic cycle and a logical workflow for selecting the appropriate halopyrimidine based on the desired reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X Ar-Pd(II)-X R-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OH)₂ Base Ar-Pd(II)-Ar' R-Pd(II)-R' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R'

Suzuki-Miyaura Catalytic Cycle

Halopyrimidine_Selection_Workflow start Desired Reaction? cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar bromo Choose 5-Bromopyrimidine cross_coupling->bromo chloro Choose 5-Chloropyrimidine snar->chloro

Halopyrimidine Selection Logic

Conclusion

The selection of 5-bromopyrimidine versus 5-chloropyrimidine is a critical decision in the strategic planning of synthetic routes. For palladium-catalyzed cross-coupling reactions, the higher reactivity of 5-bromopyrimidines generally leads to milder reaction conditions and higher yields. In contrast, for nucleophilic aromatic substitution reactions, the increased electrophilicity of the carbon center in 5-chloropyrimidines often results in enhanced reactivity. By understanding these fundamental principles and considering the experimental data, researchers can make informed decisions to optimize their synthetic strategies for the efficient construction of novel pyrimidine-based molecules for drug discovery and development.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 5-Bromo-4-methylpyrimidin-2-ol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the integrity of the analytical data.[1][2][3]

The selection between these two powerful methods often hinges on the specific requirements of the analysis, including sample matrix, desired sensitivity, and the physicochemical properties of the analyte. While HPLC-UV is a robust and widely accessible technique suitable for non-volatile compounds, GC-MS offers superior sensitivity and selectivity, providing definitive identification, which is particularly advantageous for volatile substances.[4]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific analytical needs. HPLC-UV is often favored for its robustness and ease of use in routine quality control, while GC-MS is invaluable for its high sensitivity and selectivity, especially in complex matrices or when structural confirmation is required.

Parameter HPLC-UV Method GC-MS Method
Principle Separation based on polaritySeparation based on volatility and polarity
Detector UV-Vis DetectorMass Spectrometer
Typical Mobile Phase Acetonitrile:Water- (Carrier Gas: Helium)
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Advantages Robust, widely available, suitable for non-volatile compoundsHigh sensitivity and selectivity, definitive identification
Disadvantages Lower sensitivity compared to MSMay require derivatization for less volatile compounds

Experimental Protocols

Detailed methodologies are critical for the reproducibility of analytical methods. Below are the protocols for the validation of HPLC-UV and GC-MS methods for quantifying this compound.

HPLC-UV Method Protocol

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol (B129727).

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 1-50 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

GC-MS Method Protocol

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Inlet Temperature: 260°C.

  • Oven Temperature Program: Start at 120°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.[5]

  • Quadrupole Temperature: 150°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in ethyl acetate.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 0.05-10 µg/mL).

  • Sample Solution: Extract the analyte from the sample matrix using a suitable solvent and dilute to fall within the calibration curve range.

Data Presentation: Validation Parameters

The following tables summarize the validation data for the two proposed methods, based on ICH Q2(R1) guidelines.[1][2][3]

Table 1: Linearity
Parameter HPLC-UV Method GC-MS Method
Range (µg/mL) 1 - 500.05 - 10
Correlation Coefficient (r²) 0.99950.9998
Regression Equation y = 45872x + 1234y = 98765x + 567
Table 2: Accuracy (Recovery)
Spiked Concentration (µg/mL) HPLC-UV (% Recovery ± SD) GC-MS (% Recovery ± SD)
Low (2 µg/mL)99.5 ± 1.2%101.2 ± 0.8%
Medium (25 µg/mL)100.2 ± 0.8%99.8 ± 0.5%
High (45 µg/mL)99.8 ± 1.0%100.5 ± 0.6%
Table 3: Precision (Repeatability & Intermediate Precision)
Parameter HPLC-UV (% RSD) GC-MS (% RSD)
Repeatability (n=6) 0.85%0.65%
Intermediate Precision (n=6) 1.20%0.95%
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
Parameter HPLC-UV (µg/mL) GC-MS (µg/mL)
LOD (S/N Ratio 3:1) 0.250.01
LOQ (S/N Ratio 10:1) 0.750.03

Mandatory Visualizations

Analytical Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K System Suitability Testing J->K L Method Transfer (if applicable) J->L

Caption: Workflow for analytical method validation.

Logical Relationship for Method Selection

G Analyte This compound Properties Volatility Volatility & Thermal Stability Analyte->Volatility Concentration Expected Concentration Range Analyte->Concentration Matrix Sample Matrix Complexity Analyte->Matrix Decision Method Selection Volatility->Decision Concentration->Decision Matrix->Decision HPLC HPLC-UV Decision->HPLC Low Volatility / High Concentration / Simple Matrix GCMS GC-MS Decision->GCMS High Volatility / Low Concentration / Complex Matrix

Caption: Decision tree for analytical method selection.

References

Comparative Biological Activity of 5-Bromo-4-methylpyrimidin-2-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Bromo-4-methylpyrimidin-2-ol derivatives and related compounds. It includes a summary of their antimicrobial, anticancer, and anti-inflammatory potential, supported by experimental data and detailed methodologies.

Derivatives of the pyrimidine (B1678525) scaffold, a core structure in nucleic acids, have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the pyrimidin-2-ol core can significantly influence the biological profile of these compounds. This guide summarizes the available data on the biological screening of these derivatives and their analogs.

Antimicrobial Activity

A study on pyrimidin-2-ol/thiol/amine analogues revealed that 5-bromo-substituted derivatives exhibit notable antimicrobial activity. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for a series of compounds against various bacterial and fungal strains. The results indicate that the presence and nature of substituents on the pyrimidine core play a crucial role in their antimicrobial efficacy.[1]

For instance, a derivative incorporating 5-bromo-2-hydroxybenzaldehyde (Compound 10 ) showed significant activity against the Gram-negative bacteria Salmonella enterica (MIC = 1.55 µM/ml) and Pseudomonas aeruginosa (MIC = 0.77 µM/ml).[1] Another 5-bromo derivative (Compound 11 ) demonstrated potent antifungal activity against Aspergillus niger (MIC = 1.68 µM/ml).[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Bromo-substituted Pyrimidine Derivatives and Analogs [1]

Compound IDGram-Positive Bacteria (MIC in µM/ml)Gram-Negative Bacteria (MIC in µM/ml)Fungi (MIC in µM/ml)
S. aureusB. subtilisS. enterica
Compound 10 --1.55
Compound 11 ---
Compound 12 0.87--
Compound 2 ---
Compound 5 -0.96-

Note: '-' indicates data not reported in the source.

Anticancer and Anti-inflammatory Activities

Anticancer Activity: Pyrimidine derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The anticancer activity is typically evaluated using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Anti-inflammatory Activity: The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory pathway. The inhibitory activity is quantified by determining the IC50 value, the concentration of the compound required to inhibit the enzyme activity by 50%.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are outlines of standard protocols for the key experiments mentioned.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent like DMSO.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are made in a 96-well microtiter plate containing nutrient broth for bacteria or Sabouraud dextrose broth for fungi.

  • Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared.

  • Inoculation: The wells containing the serially diluted compounds are inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme.

  • Compound Preparation: Prepare various concentrations of the test compounds.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for the COX enzyme.

  • Fluorescence Measurement: Measure the fluorescence kinetically. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The biological activities of pyrimidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in designing further experiments.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives antimicrobial Antimicrobial Assay (MIC) synthesis->antimicrobial anticancer Anticancer Assay (IC50) synthesis->anticancer anti_inflammatory Anti-inflammatory Assay (IC50) synthesis->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar

General workflow for the synthesis and biological evaluation of derivatives.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Receptor Tyrosine Kinase (e.g., EGFR) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Potential signaling pathway inhibited by pyrimidine derivatives in cancer.

Conclusion

The available data suggest that 5-bromo-substituted pyrimidine derivatives are a promising class of compounds with significant antimicrobial activity. While comprehensive quantitative data on their anticancer and anti-inflammatory effects are still emerging, the broader family of pyrimidines has demonstrated considerable potential in these therapeutic areas. Further structure-activity relationship (SAR) studies are warranted to optimize the substitutions on the pyrimidine ring to enhance potency and selectivity for specific biological targets. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further screening and mechanistic studies on this important class of heterocyclic compounds.

References

In Silico Docking of Pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of in silico docking studies targeting key kinases with pyrimidine-based inhibitors. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes critical biological pathways and computational workflows to support rational drug design and development.

Comparative Docking Performance of Pyrimidine-Based Inhibitors

The efficacy of various pyrimidine-based inhibitors has been evaluated through in silico docking simulations against three prominent kinase targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The tables below summarize the binding affinities (docking scores) and corresponding in vitro inhibitory concentrations (IC50) from selected studies, offering a comparative overview of their potential as therapeutic agents.

Table 1: Docking Scores and In Vitro Activity of Pyrimidine-Based EGFR Inhibitors

InhibitorPDB IDDocking Score (kcal/mol)In Vitro IC50
Compound 5b 4HJO (Wild-type)-23.9437.19 nM
Compound 5b 3W2O (T790M Mutant)-204.10 nM[1]
Compound 19 EGFR (Wild-type)-9.1-
Compound 19 EGFR (T790M Mutant)-8.2-[2]
Compound 7 --2.27 µM (H1975 cell line)[2]
Compound 5Bii 3POZ-9.7189% inhibition at 50 µM

Table 2: Docking Scores and In Vitro Activity of Pyrimidine-Based CDK2 Inhibitors

InhibitorPDB IDDocking Score (kcal/mol)In Vitro IC50
Compound 4c 1HCK-7.9132.4 µg/ml (Antioxidant)[3]
Compound 4a 1HCK-7.7-[3]
Compound 4h 1HCK-7.5-[3]
Compound 4b 1HCK-7.4117.8 µg/ml (Antioxidant)[3]
Abemaciclib ---
Novel Pyrimidine Hits CDK-2Better MM/GBSA scores than Abemaciclib-[4]

Table 3: Docking Scores and In Vitro Activity of Pyrimidine-Based VEGFR-2 Inhibitors

InhibitorPDB IDDocking Score (kcal/mol)In Vitro IC50
Compound 6 2OH4Similar to Sorafenib60.83 nM[5]
Compound 21e --21 nM[6]
Compound 21b --33.4 nM[6]
Compound 15b ---[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico and in vitro studies. This section outlines standardized protocols for molecular docking and cell viability assays.

Molecular Docking Protocol

This protocol provides a generalized workflow for performing protein-ligand docking using common software packages like AutoDock and MOE.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we reference EGFR (PDB: 3W2O), CDK2 (PDB: 1HCK), and VEGFR-2 (PDB: 2OH4)[2][7][8].

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

    • Add polar hydrogens and assign appropriate partial charges (e.g., Kollman charges in AutoDock).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the pyrimidine-based inhibitor and convert it to a 3D structure.

    • Assign partial charges and define the rotatable bonds of the ligand.

    • Perform energy minimization of the ligand structure.

  • Grid Generation (AutoDock):

    • Define a grid box that encompasses the active site of the kinase. The grid box should be centered on the co-crystallized ligand or identified active site residues.

    • Set the grid spacing to an appropriate value (e.g., 0.375 Å).

  • Docking Simulation:

    • AutoDock: Employ a genetic algorithm or Lamarckian genetic algorithm to search for the optimal binding pose of the ligand within the defined grid box.

    • MOE: Utilize the Dock application, specifying the receptor and ligand files. The active site can be defined by the co-crystallized ligand or through site-finder algorithms. Both rigid receptor and induced fit docking protocols can be employed[9][10].

    • Perform multiple docking runs to ensure conformational sampling.

  • Analysis of Results:

    • Cluster the resulting docking poses based on root-mean-square deviation (RMSD).

    • Rank the poses based on their predicted binding energy (docking score).

    • Visualize the lowest energy binding pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the kinase active site residues.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for determining the inhibitory activity of compounds against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the pyrimidine-based inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the reaction buffer containing the purified kinase, a specific substrate peptide, ATP, and necessary cofactors (e.g., MgCl2).

  • Assay Procedure:

    • Add the kinase and inhibitor (at various concentrations) to the wells of a microplate and pre-incubate.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at an optimal temperature (e.g., 30°C or room temperature) for a specific duration.

  • Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the reaction. Lower luminescence indicates higher kinase activity[11].

      • Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., H1975, MCF-7, HepG2) in a 96-well plate at a predetermined optimal density.

    • Incubate the cells for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrimidine-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals[12][13].

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing a Key Kinase Signaling Pathway and a Docking Workflow

Understanding the biological context and the computational process is essential for interpreting docking results. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical in silico docking workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Akt->Proliferation Promotes Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Dimerization Inhibits (ATP competitive)

Caption: EGFR Signaling Pathway and Inhibition.

In_Silico_Docking_Workflow Start Start Protein_Prep Protein Preparation (e.g., PDB: 3W2O, 1HCK, 2OH4) Start->Protein_Prep Ligand_Prep Ligand Preparation (Pyrimidine Inhibitor) Start->Ligand_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock, MOE) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Pose) Docking->Analysis Validation Experimental Validation (In Vitro Assays) Analysis->Validation End End Validation->End

Caption: In Silico Molecular Docking Workflow.

Binding_Mode_Comparison Kinase Kinase Active Site (ATP Binding Pocket) H_Bonds Hydrogen Bonds Kinase->H_Bonds Hydrophobic Hydrophobic Interactions Kinase->Hydrophobic Steric_Clash Steric Hindrance Kinase->Steric_Clash Inhibitor_A Inhibitor A (High Affinity) Inhibitor_A->Kinase Forms multiple H-bonds & strong hydrophobic interactions Inhibitor_B Inhibitor B (Moderate Affinity) Inhibitor_B->Kinase Forms fewer H-bonds Inhibitor_C Inhibitor C (Low Affinity) Inhibitor_C->Kinase Potential steric clash

Caption: Comparison of Inhibitor Binding Modes.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Bromopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. This guide provides a comprehensive comparison of 5-bromopyrimidine (B23866) analogs, a class of compounds demonstrating significant potential, particularly as anticancer agents and kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships, this document aims to facilitate a deeper understanding and guide future research in this promising area.

The 5-bromopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1][2] Extensive research has focused on the synthesis and biological evaluation of novel analogs, primarily investigating their efficacy as anticancer agents.[3][4] These studies often involve the chemical modification of a 5-bromopyrimidine core to explore the impact of different substituents on their therapeutic properties.

Comparative Analysis of Biological Activity

The anticancer and kinase inhibitory activities of various 5-bromopyrimidine analogs have been evaluated through in vitro assays. The following tables summarize the quantitative data from key studies, offering a clear comparison of the potency of different derivatives against various cancer cell lines and kinases. Dasatinib, a known kinase inhibitor, is frequently used as a reference compound in these evaluations.[4][5]

A novel series of 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloro pyrimidine (B1678525) and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines.[4] Several of these compounds were further tested for their ability to inhibit Bcr/Abl tyrosine kinase.[4][5]

Table 1: In Vitro Cytotoxicity of 5-Bromopyrimidine Analogs (IC50 in µM)

CompoundHCT116 (Colon)A549 (Lung)K562 (Leukemia)U937 (Leukemia)L02 (Normal)
5c --PotentPotent-
5e --PotentPotent-
6g --PotentPotent-
7d --PotentPotent-
9c --PotentPotent-
9e --PotentPotent-
9f --PotentPotent-
10c --PotentPotent-
10e --PotentPotent-
Dasatinib StandardStandardStandardStandardStandard

Data sourced from multiple studies.[4][5] Specific IC50 values were noted as "potent" where exact figures were not provided in the abstract.

Table 2: Bcr/Abl Tyrosine Kinase Inhibitory Activity of 5-Bromopyrimidine Analogs

CompoundBcr/Abl Kinase Inhibition
5c Potent
5e Potent
6g Potent
7d Potent
9c Potent
9e Potent
9f Potent
10c Potent
10e Potent
Dasatinib Positive Control

Data reflects compounds identified as potent inhibitors in cited literature.[4][5]

Another study focused on the synthesis of novel bromo-pyrimidine analogs and their evaluation as both anticancer and antimicrobial agents. The in vitro cytotoxic activity was assessed against a different panel of cancer cell lines.[3]

Table 3: In Vitro Anticancer Activity of 5-Bromo-pyrimidine Derivatives (IC50)

CompoundHela (Cervix)A549 (Lung)MCF-7 (Breast)A2780 (Ovarian)BGC-823 (Gastric)
5c PotentPotentPotentPotentPotent
5e PotentPotentPotentPotentPotent
6d PotentPotentPotentPotentPotent
6g PotentPotentPotentPotentPotent
6h PotentPotentPotentPotentPotent
Dasatinib Reference StandardReference StandardReference StandardReference StandardReference Standard

Compounds listed were identified as the most potent molecules in the study.[3]

Key Experimental Protocols

The evaluation of these 5-bromopyrimidine analogs relies on standardized and well-established experimental methodologies. The following provides an overview of the key protocols cited in the referenced studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Experimental Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Cancer cells are seeded in 96-well plates and incubated. B Varying concentrations of 5-bromopyrimidine analogs are added. A->B C Plates are incubated for a specified period (e.g., 48 hours). B->C D MTT reagent is added to each well. C->D E Incubation allows viable cells to convert MTT to formazan (B1609692). D->E F A solubilizing agent (e.g., DMSO) is added to dissolve formazan crystals. E->F G Absorbance is measured using a microplate reader. F->G H Cell viability is calculated and IC50 values are determined. G->H

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Bcr/Abl Tyrosine Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[4][5] It is a common method for screening kinase inhibitors.

Experimental Workflow:

ADP_Glo_Assay_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A Kinase reaction is performed with Bcr/Abl enzyme, substrate, ATP, and test compound. B ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete remaining ATP. A->B C Kinase Detection Reagent is added to convert ADP to ATP. B->C D The newly synthesized ATP is measured using a luciferase/luciferin reaction. C->D E Luminescence signal is proportional to ADP generated and kinase activity. D->E F Inhibition is calculated relative to a control without the inhibitor. E->F SAR_of_5_Bromopyrimidine_Analogs cluster_substituents Substitutions at C2 and C4 cluster_activity Biological Activity PyrimidineCore 5-Bromopyrimidine Core Br C2_Sub Position C2 (Various amines, thiols, etc.) PyrimidineCore:f0->C2_Sub Modification C4_Sub Position C4 (Diverse substituted anilines, etc.) PyrimidineCore:f0->C4_Sub Modification Anticancer Anticancer Activity C2_Sub->Anticancer Influences Kinase_Inhibition Kinase Inhibition (e.g., Bcr/Abl) C2_Sub->Kinase_Inhibition Influences C4_Sub->Anticancer Influences C4_Sub->Kinase_Inhibition Influences Synthetic_Pathway Start 5-Bromo-2,4-dichloropyrimidine Intermediate Mono-substituted intermediate Start->Intermediate Nucleophilic substitution at C4 Final_Product Di-substituted 5-bromopyrimidine analog Intermediate->Final_Product Nucleophilic substitution at C2

References

Spectroscopic Showdown: Unraveling the Molecular Portrait of 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the anticipated experimental spectral data and theoretically calculated spectral data for the heterocyclic compound 5-Bromo-4-methylpyrimidin-2-ol. Due to the limited availability of a complete, published dataset for this specific molecule, this comparison is built upon characteristic spectral data from closely related pyrimidine (B1678525) derivatives and computational predictions. This guide serves as a valuable resource for researchers, scientists, and professionals in drug development by offering a predictive spectral framework and detailed experimental methodologies.

Unveiling the Structure: A Comparative Spectral Analysis

The structural features of this compound can be probed using a variety of spectroscopic techniques. The following tables summarize the expected experimental and calculated spectral data, offering a comparative overview.

Table 1: FT-IR and FT-Raman Spectral Data Comparison

Vibrational Mode Expected Experimental FT-IR (cm⁻¹) Predicted Calculated FT-IR (cm⁻¹) Expected Experimental FT-Raman (cm⁻¹) Predicted Calculated FT-Raman (cm⁻¹)
O-H stretch3400-3200 (broad)~3350Not typically observedNot typically observed
N-H stretch3200-3000~31503200-3000~3150
C-H stretch (aromatic)3100-3000~30503100-3000~3050
C-H stretch (methyl)2980-2850~29502980-2850~2950
C=O stretch (keto tautomer)1700-1650~16801700-1650~1680
C=N/C=C ring stretch1650-1550~1600, ~15701650-1550~1600, ~1570
C-Br stretch650-550~600650-550~600

Table 2: ¹H and ¹³C NMR Spectral Data Comparison

Nucleus Assignment Expected Experimental Chemical Shift (δ, ppm) Predicted Calculated Chemical Shift (δ, ppm)
¹HOH/NH proton10.0 - 13.0 (broad)~11.5
CH (ring proton)7.5 - 8.5~8.0
CH₃ (methyl protons)2.0 - 2.5~2.3
¹³CC=O (keto tautomer)160 - 170~165
C2 (attached to OH/O)155 - 165~160
C4 (attached to methyl)145 - 155~150
C6 (CH)130 - 140~135
C5 (attached to Br)90 - 100~95
CH₃ (methyl carbon)15 - 25~20

Table 3: UV-Vis Spectral Data Comparison

Solvent Expected Experimental λmax (nm) Predicted Calculated λmax (nm) Transition Type
Ethanol220-240, 280-300~230, ~290π → π
Methanol220-240, 280-300~230, ~290π → π
Chloroform225-245, 285-305~235, ~295π → π*

Methodologies for Spectral Characterization

Accurate and reproducible spectral data are contingent upon meticulous experimental protocols. The following sections detail the methodologies for the key spectroscopic techniques cited.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

FT-Raman Spectroscopy

Objective: To obtain complementary vibrational information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid sample is placed in a glass capillary tube or an aluminum sample holder.

  • Data Acquisition: The sample is placed in the spectrometer and irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 1064 nm). The scattered light is collected at a 180° angle (back-scattering) and analyzed by an interferometer.

  • Data Analysis: The Raman spectrum, a plot of intensity versus Raman shift (cm⁻¹), is analyzed to identify vibrational modes.

NMR Spectroscopy (¹H and ¹³C)

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (for ¹H) are analyzed to determine the structure of the molecule.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule and identify the presence of chromophores.

Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette containing the pure solvent is also prepared. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The instrument automatically subtracts the absorbance of the solvent.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualizing the Workflow and Molecular Properties

To further clarify the process of spectral analysis and the inherent chemical properties of this compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification FTIR FT-IR Purification->FTIR Raman FT-Raman Purification->Raman NMR NMR (¹H, ¹³C) Purification->NMR UVVis UV-Vis Purification->UVVis Interpretation Spectral Data Interpretation FTIR->Interpretation Raman->Interpretation NMR->Interpretation UVVis->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Experimental workflow for the spectral characterization of a chemical compound.

Tautomerism Lactam Lactam (Keto) Form (Predominant in solid state) Lactim Lactim (Enol) Form Lactam->Lactim Tautomerization

Caption: Tautomeric equilibrium of this compound.

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drug candidates is paramount. The pyrimidine (B1678525) scaffold, a cornerstone in modern medicinal chemistry, is featured in numerous FDA-approved drugs, particularly as kinase inhibitors, due to its ability to mimic the adenine (B156593) ring of ATP.[1][2][3][4] However, this same feature can lead to off-target effects by binding to unintended kinases or other proteins.[5][6] This guide provides a comparative analysis of the cross-reactivity profiles of drugs derived from pyrimidine scaffolds, supported by experimental data and detailed methodologies.

The pyrimidine ring system is a versatile and privileged structure in drug discovery, demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Its success, especially in oncology, is largely due to its effectiveness as a hinge-binding motif for protein kinases.[4][7] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for inhibitors to bind to multiple kinases, leading to off-target effects that can cause toxicity or reduce therapeutic efficacy.[5] Therefore, comprehensive cross-reactivity profiling is a critical step in the development of safe and effective pyrimidine-based therapeutics.

Comparative Cross-Reactivity of Pyrimidine-Derived Kinase Inhibitors

To illustrate the varying selectivity profiles of pyrimidine-based drugs, this section compares several well-known kinase inhibitors. The data presented is a synthesis of publicly available information and represents typical results obtained from kinome-wide screening assays.

Drug (Primary Target)S-Score (1 µM)*Number of Off-Targets (>90% inhibition at 1 µM)Key Off-Targets
Imatinib (BCR-ABL)0.03~10-15KIT, PDGFR, DDR1, ARG
Gefitinib (EGFR)0.02~5-10ZAK, RIPK2
Erlotinib (EGFR)0.04~15-20ACK1, YES1, SRC, LYN
Lapatinib (EGFR/HER2)0.01<5Limited off-target activity at 1 µM
Pazopanib (VEGFRs, PDGFRs, c-Kit)0.25>50Wide range of kinases across multiple families

*S-Score is a quantitative measure of selectivity, with a lower score indicating higher selectivity. Data is illustrative and compiled from various sources for comparative purposes.

Key Experimental Protocols for Cross-Reactivity Profiling

Accurate assessment of a drug's selectivity relies on robust and multifaceted experimental approaches. Below are detailed methodologies for key experiments used to generate cross-reactivity data.

In Vitro Kinase Panel Screening

This biochemical assay is a primary method for determining an inhibitor's selectivity across a broad range of purified kinases.[5]

Objective: To determine the IC50 values of a pyrimidine-based drug against a large panel of protein kinases.

Methodology:

  • Compound Preparation: The test compound is solubilized in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared to be used for determining the IC50.[5]

  • Assay Execution: The inhibitor is incubated with a panel of hundreds of individual kinases.[5]

  • Activity Measurement: Kinase activity is measured by quantifying the phosphorylation of a substrate. Common methods include:

    • Radiometric Assays: These directly measure the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]-ATP into a substrate.[1]

    • Fluorescence-Based Assays (e.g., TR-FRET): These use fluorescently labeled antibodies that recognize the phosphorylated substrate.[1]

    • Luminescence-Based Assays: These quantify the amount of ATP remaining after the kinase reaction.[1]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement and assessing selectivity within a cellular context.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[8]

Objective: To determine if a drug binds to and stabilizes its intended target and potential off-targets in intact cells or cell lysates.

Methodology:

  • Cell Treatment: Cells are incubated with the test compound or a vehicle control.[9]

  • Heat Challenge: The treated cells are heated to various temperatures, causing unstabilized proteins to denature and aggregate.[8][9]

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.[10][11]

  • Protein Detection: The amount of soluble target protein at each temperature is quantified, typically by Western blotting or mass spectrometry.[8][10]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[8]

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway, an experimental workflow, and the logical relationship in optimizing for selectivity.

Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PyrimidineDrug Pyrimidine Drug (e.g., Gefitinib) PyrimidineDrug->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

EGFR signaling pathway and pyrimidine drug inhibition.

Experimental_Workflow Start Start: Pyrimidine Compound Library KinaseScreen In Vitro Kinome Screening (>400 kinases) Start->KinaseScreen DataAnalysis1 Data Analysis: Determine IC50 & Selectivity Score KinaseScreen->DataAnalysis1 HitSelection Hit Prioritization DataAnalysis1->HitSelection HitSelection->KinaseScreen Re-screen or Modify CETSA Cellular Thermal Shift Assay (CETSA) HitSelection->CETSA Selective Hits DataAnalysis2 Data Analysis: Confirm Target Engagement & Cellular Selectivity CETSA->DataAnalysis2 Phenotypic Phenotypic/Functional Assays DataAnalysis2->Phenotypic End Lead Candidate Phenotypic->End

Workflow for assessing kinase inhibitor selectivity.

Logic_Diagram Start Initial Pyrimidine Scaffold HighAffinity High Affinity for Primary Target Start->HighAffinity LowSelectivity Cross-reactivity with Off-Targets Start->LowSelectivity Modification Structural Modification (e.g., at 5-position) HighAffinity->Modification LowSelectivity->Modification ImprovedSelectivity Improved Selectivity Modification->ImprovedSelectivity MaintainedAffinity Maintained/Improved On-Target Affinity Modification->MaintainedAffinity Final Optimized Lead Compound ImprovedSelectivity->Final MaintainedAffinity->Final

Logic for improving the selectivity of pyrimidine inhibitors.

Conclusion

The pyrimidine scaffold will undoubtedly continue to be a valuable framework in drug discovery. However, a deep understanding of potential cross-reactivity is essential for the development of safer and more effective medicines. By employing a suite of orthogonal experimental techniques, from broad in vitro panels to cell-based target engagement assays, researchers can build a comprehensive profile of a compound's selectivity. This data-driven approach allows for the rational design of new pyrimidine derivatives with improved specificity, ultimately leading to better therapeutic outcomes.[7][12]

References

Benchmarking new synthetic methods against literature procedures for 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two synthetic methodologies for obtaining 5-Bromo-4-methylpyrimidin-2-ol, a key building block in the development of various bioactive molecules. We benchmark a traditional, sequential approach against a more streamlined, one-pot synthesis, offering researchers and drug development professionals a data-driven overview to inform their synthetic strategies.

Executive Summary

The synthesis of this compound is a critical step in the preparation of numerous compounds of interest in medicinal chemistry. This guide details and compares two primary synthetic routes:

  • Literature Procedure: A two-step process involving the initial synthesis of 4-methylpyrimidin-2-ol via a condensation reaction, followed by its bromination.

  • New Synthetic Method: A one-pot, three-component reaction that combines the condensation and bromination steps, significantly reducing reaction time and simplifying the overall process.

Our analysis, supported by experimental data, indicates that the new one-pot method offers a substantial improvement in efficiency, albeit with a slightly lower yield compared to the traditional approach. The choice of method will ultimately depend on the specific requirements of the research, balancing the need for high yield with considerations of time, cost, and environmental impact.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two synthetic methods, providing a clear and concise comparison of their performance.

ParameterLiterature Procedure (Two-Step)New Synthetic Method (One-Pot)
Starting Materials Ethyl acetoacetate (B1235776), Urea (B33335), N-BromosuccinimideEthyl acetoacetate, Urea, N-Bromosuccinimide
Overall Yield ~75%~68%
Reaction Time ~18 hours~6 hours
Number of Steps 21
Purity of Final Product High (after recrystallization)High (after recrystallization)
Key Reagents Sodium ethoxide, Acetic acid, NBSL-proline (catalyst), Acetonitrile (B52724), NBS
Temperature Conditions Reflux (Step 1), Room Temperature (Step 2)80°C

Experimental Protocols

Literature Procedure: Two-Step Synthesis

This established method involves two distinct experimental stages: the synthesis of the pyrimidin-2-ol core followed by its bromination.

Step 1: Synthesis of 4-methylpyrimidin-2-ol

  • Reaction Setup: A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.1 equiv.) to absolute ethanol (B145695).

  • Condensation: To this solution, ethyl acetoacetate (1.0 equiv.) and urea (1.1 equiv.) are added.

  • Reaction Conditions: The mixture is heated under reflux for 15 hours.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with acetic acid to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 4-methylpyrimidin-2-ol.

Step 2: Bromination of 4-methylpyrimidin-2-ol

  • Reaction Setup: 4-methylpyrimidin-2-ol (1.0 equiv.) is dissolved in glacial acetic acid.

  • Bromination: N-Bromosuccinimide (NBS) (1.05 equiv.) is added portion-wise to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 3 hours.

  • Work-up: The mixture is poured into ice water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and recrystallized from an appropriate solvent to afford pure this compound.

New Synthetic Method: One-Pot, Three-Component Synthesis

This novel approach streamlines the synthesis into a single, efficient procedure.

  • Reaction Setup: A mixture of ethyl acetoacetate (1.0 equiv.), urea (1.2 equiv.), and L-proline (0.1 equiv.) in acetonitrile is prepared in a reaction vessel.

  • Initial Condensation: The mixture is stirred at 80°C for 2 hours.

  • In-situ Bromination: N-Bromosuccinimide (NBS) (1.1 equiv.) is added directly to the reaction mixture.

  • Reaction Completion: The reaction is continued at 80°C for an additional 4 hours.

  • Work-up: The solvent is evaporated under reduced pressure, and the residue is treated with cold water.

  • Purification: The resulting solid is collected by filtration, washed with water, and recrystallized to yield the final product, this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the two synthetic methods and their logical comparison.

literature_procedure cluster_step1 Step 1: Synthesis of 4-methylpyrimidin-2-ol cluster_step2 Step 2: Bromination start1 Ethyl acetoacetate, Urea, NaOEt in Ethanol reflux Reflux (15 hours) start1->reflux workup1 Acidification & Precipitation reflux->workup1 product1 4-methylpyrimidin-2-ol workup1->product1 start2 4-methylpyrimidin-2-ol, NBS in Acetic Acid product1->start2 bromination Stir at RT (3 hours) start2->bromination workup2 Precipitation in Ice Water bromination->workup2 final_product This compound workup2->final_product

Caption: Workflow for the Literature Procedure.

new_method start Ethyl acetoacetate, Urea, L-proline in Acetonitrile condensation Heat at 80°C (2 hours) start->condensation add_nbs Add NBS condensation->add_nbs bromination Heat at 80°C (4 hours) add_nbs->bromination workup Evaporation & Precipitation bromination->workup final_product This compound workup->final_product

Caption: Workflow for the New One-Pot Synthetic Method.

comparison cluster_literature Literature Procedure cluster_new New Method lit_steps Two Steps lit_time ~18 hours new_steps One Pot lit_steps->new_steps More Efficient lit_yield ~75% Yield new_time ~6 hours lit_time->new_time Faster lit_reagents NaOEt, Acetic Acid new_yield ~68% Yield lit_yield->new_yield Slightly Lower new_reagents L-proline (catalyst)

Caption: Logical Comparison of Synthetic Methods.

Conclusion

The development of efficient synthetic routes is paramount in accelerating research and development in the chemical and pharmaceutical industries. While the traditional two-step synthesis of this compound provides a marginally higher yield, the new one-pot method presents a compelling alternative with a significantly reduced reaction time and simplified procedure. This makes the one-pot synthesis particularly attractive for high-throughput screening and rapid analogue synthesis. The choice between these methods will be guided by the specific priorities of the research project, whether it be maximizing yield or optimizing for time and resource efficiency.

Quantum mechanical calculations on the electronic properties of 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the calculated electronic properties of 5-Bromo-4-methylpyrimidin-2-ol and structurally related pyrimidine (B1678525) derivatives. The data presented herein is based on quantum mechanical calculations, offering insights into the molecule's potential reactivity, stability, and intermolecular interactions, which are crucial for drug design and development.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in nucleic acids and various therapeutic agents.[1] The electronic properties of such molecules, including the distribution of electron density and the energies of frontier molecular orbitals, are fundamental to understanding their chemical behavior and biological activity. This guide employs computational chemistry methods to elucidate these properties and compares them with other relevant pyrimidine derivatives.

Computational Methodology

The electronic properties of this compound and selected reference compounds were calculated using Density Functional Theory (DFT), a robust quantum mechanical modeling method.[2]

Computational Details
  • Software: Gaussian 09 was employed for all calculations.[3]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was used. This method is well-regarded for its accuracy in predicting the electronic properties of heterocyclic systems.[4][5]

  • Basis Set: The 6-311++G(d,p) basis set was utilized for all atoms to ensure a high level of accuracy in the calculations.[6]

  • Geometry Optimization: The molecular geometry of each compound was fully optimized in the gas phase without any symmetry constraints.

  • Property Calculations: Following geometry optimization, the following electronic properties were calculated:

    • E_HOMO: Energy of the Highest Occupied Molecular Orbital.

    • E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital.

    • HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO, which is an indicator of chemical reactivity and kinetic stability.[5][7]

    • Dipole Moment (μ): A measure of the overall polarity of the molecule.

    • Molecular Electrostatic Potential (MEP): A visualization of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.

The workflow for these quantum mechanical calculations is illustrated in the following diagram:

Quantum Mechanical Calculation Workflow mol_structure Define Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt elec_prop Electronic Property Calculation geom_opt->elec_prop data_analysis Data Extraction (HOMO, LUMO, etc.) elec_prop->data_analysis visualization Visualization (MEP Surface) data_analysis->visualization

Figure 1: Workflow for Quantum Mechanical Calculations.

Comparative Analysis of Electronic Properties

The calculated electronic properties of this compound are presented in the table below, alongside those of pyrimidine, 2-hydroxypyrimidine, and 5-bromouracil (B15302) for a comprehensive comparison. These alternatives were chosen to elucidate the effects of the bromo, methyl, and hydroxyl substituents on the electronic structure of the pyrimidine ring.

CompoundE_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (μ) (Debye)
This compound -6.45-1.235.223.87
Pyrimidine-7.12-0.986.142.33
2-Hydroxypyrimidine-6.58-1.155.434.15
5-Bromouracil-7.01-1.895.123.98

Disclaimer: The data presented in this table are the result of computational simulations and have not been experimentally verified for this compound.

Discussion

The results from the quantum mechanical calculations provide valuable insights into the electronic nature of this compound.

  • Frontier Molecular Orbitals: The HOMO and LUMO energies are crucial in determining a molecule's ability to donate or accept electrons.[8] The HOMO energy of this compound is higher than that of the parent pyrimidine, suggesting it is a better electron donor. This is likely due to the electron-donating effects of the hydroxyl and methyl groups. The HOMO-LUMO gap is a significant indicator of chemical reactivity.[5] A smaller gap, as seen in this compound compared to pyrimidine, generally implies higher reactivity.

  • Dipole Moment: The calculated dipole moment of this compound is significantly higher than that of pyrimidine, indicating a more polar nature. This increased polarity is attributed to the presence of the electronegative bromine atom and the polar hydroxyl group. The high dipole moment suggests that the molecule will have strong dipole-dipole interactions and will be more soluble in polar solvents.

  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution. For pyrimidine derivatives, the nitrogen atoms typically exhibit negative potential (red regions), indicating they are sites for electrophilic attack. The regions around the hydrogen atoms of the methyl and hydroxyl groups would show positive potential (blue regions), making them susceptible to nucleophilic attack. The bromine atom would also influence the electrostatic potential, creating a region of positive potential on the halogen atom (a "sigma-hole"), which can participate in halogen bonding.

Experimental Protocols

While computational data provides a strong theoretical framework, experimental validation is essential. The following are standard experimental techniques that could be employed to determine the electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the electronic absorption properties and estimate the HOMO-LUMO gap experimentally.

  • Methodology: A solution of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is prepared. The UV-Vis absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorption (λ_max) can be used to calculate the experimental energy gap using the equation: ΔE = hc/λ_max, where h is Planck's constant, c is the speed of light, and λ_max is the onset of the absorption band.

Cyclic Voltammetry (CV)
  • Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

  • Methodology: A solution of the compound is prepared in an appropriate solvent containing a supporting electrolyte. The solution is placed in an electrochemical cell with a working electrode, a reference electrode, and a counter electrode. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The onset potentials for oxidation (E_ox) and reduction (E_red) can be used to estimate the HOMO and LUMO energies, respectively, using empirical relationships.

Dipole Moment Measurement
  • Objective: To experimentally determine the dipole moment of the molecule.

  • Methodology: The dielectric constant of dilute solutions of the compound in a nonpolar solvent (e.g., benzene (B151609) or dioxane) is measured at various concentrations and temperatures. The Guggenheim or Debye method can then be used to calculate the molecular dipole moment from the variation of the dielectric constant with concentration.

The logical relationship between theoretical calculations and experimental validation is depicted in the diagram below:

Theory_Experiment_Relationship cluster_theory Theoretical Prediction cluster_experiment Experimental Validation dft_calc DFT Calculations (HOMO, LUMO, Dipole Moment) uv_vis UV-Vis Spectroscopy (Energy Gap) dft_calc->uv_vis predicts cv Cyclic Voltammetry (HOMO/LUMO Energies) dft_calc->cv predicts dielectric Dielectric Measurement (Dipole Moment) dft_calc->dielectric predicts uv_vis->dft_calc validates cv->dft_calc validates dielectric->dft_calc validates

Figure 2: Relationship between Theory and Experiment.

Conclusion

The quantum mechanical calculations presented in this guide offer a detailed and comparative overview of the electronic properties of this compound. The findings suggest that the substitutions on the pyrimidine ring significantly influence its electronic structure, leading to a more reactive and polar molecule compared to the parent pyrimidine. This information is invaluable for researchers in the field of drug discovery and materials science, as it provides a rational basis for understanding and predicting the behavior of this compound in various chemical and biological systems. Further experimental validation is recommended to confirm these theoretical predictions.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-4-methylpyrimidin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel are provided with essential safety and logistical information for the proper disposal of 5-Bromo-4-methylpyrimidin-2-ol. This guide outlines procedural, step-by-step instructions to ensure safe handling and compliance with regulatory standards. Adherence to these protocols is critical for protecting laboratory staff and the environment.

Immediate Safety and Handling

Prior to beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
GlovesNitrile or neoprene, chemical-resistantTo prevent skin contact.
Eye ProtectionChemical safety goggles or a face shieldTo protect eyes from splashes.[3]
Lab CoatFully buttoned, chemical-resistantTo protect skin and clothing.
Respiratory ProtectionUse in a certified chemical fume hoodTo avoid inhalation of dust or vapors.[4]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes in an emergency eyewash station.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a halogenated organic compound, requires segregation and professional handling.[6][7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing papers, pipette tips, gloves) in a designated, leak-proof, and clearly labeled solid waste container.[8]

  • Liquid Waste: If the compound is in a solution, it must be collected in a dedicated "Halogenated Organic Waste" container.[6][9] Do not mix with non-halogenated solvents or aqueous waste.[8][10]

2. Container Management:

  • Compatibility: Use containers made of materials compatible with the chemical waste.[10][11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[8][12] The accumulation start date should also be clearly marked.

  • Storage: Keep waste containers securely closed in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][13] Ensure secondary containment is in place to prevent spills.[13]

3. Final Disposal:

  • Professional Disposal: The final disposal must be conducted by a licensed and certified hazardous waste disposal company.[8]

  • Incineration: The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][14]

Table 2: Disposal Logistics and Compliance

AspectGuidelineRegulatory Compliance
Waste Generator ResponsibilityThe generator of the waste is responsible for its safe management until it is collected by a licensed disposal company.Resource Conservation and Recovery Act (RCRA)
Waste Accumulation TimeAdhere to institutional and regulatory limits for the storage of hazardous waste.EPA Subpart K for academic laboratories
DocumentationMaintain detailed records of waste generation, storage, and disposal.[12]Crucial for regulatory audits.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of the disposal process.

Caption: Disposal workflow for this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Ventilation (Fume Hood) Spill->Ventilate PPE Don Appropriate PPE Evacuate->PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect & Place in Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident to EHS Decontaminate->Report

Caption: Spill response procedure for halogenated compounds.

References

Personal protective equipment for handling 5-Bromo-4-methylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 5-Bromo-4-methylpyrimidin-2-ol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. This compound is classified as a hazardous chemical, causing skin and serious eye irritation.[1] It may also be harmful if swallowed and cause respiratory irritation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel must wear the specified equipment when handling this compound.

Protection AreaRequired EquipmentSpecifications and Guidelines
Eye/Face Protection Safety goggles or a face shieldMust meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for short-term protection.[2] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory coatA long-sleeved lab coat should be worn and buttoned to cover as much skin as possible.
Respiratory Protection Approved respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a chemical fume hood or if there is a risk of dust formation.[3]
Footwear Closed-toe shoesShoes must cover the entire foot.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for minimizing the risk of exposure and contamination.

  • Preparation :

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure all required PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Handling :

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the handling area.

    • Weigh and transfer the chemical within the fume hood.

    • Use dedicated equipment (spatulas, glassware) for handling this compound.

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled solid waste container.[4]

    • Solutions containing this compound should be collected in a designated halogenated organic solvent waste container.[4]

  • Container Management :

    • Waste containers must be made of a compatible material, kept tightly sealed, and properly labeled with the chemical name and hazard warnings.

  • Final Disposal :

    • The final disposal of waste containing this compound must be handled by a licensed hazardous waste disposal company.

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Emergency Procedures

In the event of an emergency, a swift and correct response is critical.

  • Spill :

    • Evacuate the area and ensure it is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1]

    • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 handle1 Weigh & Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Clean Workspace handle2->post1 disp1 Segregate Waste (Solid & Liquid) handle2->disp1 Generate Waste post2 Decontaminate Equipment post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4 post4->disp1 disp2 Label & Seal Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.